Apelin agonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20FN5O5S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28) |
InChI Key |
DIUOERYDCPDWJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Apelin Agonist Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelinergic system, comprising the apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, has emerged as a critical regulator of numerous physiological processes. Its widespread expression and significant roles in cardiovascular homeostasis, fluid balance, and metabolism have positioned it as a promising therapeutic target for a range of diseases, including heart failure, hypertension, and metabolic disorders. This technical guide provides a comprehensive overview of the apelin agonist signaling pathway, detailing its core mechanisms, quantitative data on agonist interactions, and protocols for key experimental assays.
Core Signaling Pathways
Activation of the APJ receptor by an apelin agonist initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The specific pathway activated can be influenced by the specific agonist, leading to the concept of biased agonism, where a ligand preferentially activates one pathway over another.
G Protein-Dependent Signaling
The APJ receptor primarily couples to inhibitory G proteins (Gαi/o) and Gαq/11, and has also been shown to interact with Gα13.[1][2][3]
-
Gαi/o Pathway : Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This pathway is also implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.
-
Gαq/11 Pathway : Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
-
Gα13 Pathway : A non-canonical pathway involving Gα13 has been identified, which leads to the activation of the transcription factor myocyte enhancer factor 2 (MEF2) through the phosphorylation and cytoplasmic translocation of histone deacetylases (HDACs) 4 and 5.
β-Arrestin-Dependent Signaling
Following agonist-induced phosphorylation of the APJ receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction mediates receptor desensitization and internalization. Importantly, β-arrestins can also act as signal transducers, initiating G protein-independent signaling cascades, including the activation of the ERK1/2 pathway. The C-terminal phenylalanine of apelin has been shown to be crucial for β-arrestin recruitment.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling cascades initiated by apelin agonist binding to the APJ receptor.
G Protein-Dependent Signaling Pathways
β-Arrestin-Dependent Signaling
Quantitative Data on Apelin Agonist Activity
The following tables summarize key quantitative data for various endogenous and synthetic apelin agonists, providing a comparative view of their binding affinities and functional potencies across different signaling pathways.
Table 1: Binding Affinities (Ki) of Apelin Agonists for the APJ Receptor
| Agonist | Ki (nM) | Cell Line/Tissue | Radioligand | Reference(s) |
| Apelin-13 | 8.336 | HEK293 | [¹²⁵I]-Apelin-13 | |
| [Pyr¹]-Apelin-13 | 0.35 | Human Left Ventricle | [¹²⁵I]-[Pyr¹]Apelin-13 | |
| Apelin-17 | 4.651 | HEK293 | [¹²⁵I]-Apelin-13 | |
| Apelin-36 | 1.735 | HEK293 | [¹²⁵I]-Apelin-13 | |
| Elabela-21 | 4.364 | HEK293 | [¹²⁵I]-Apelin-13 | |
| Elabela-32 | 1.343 | HEK293 | [¹²⁵I]-Apelin-13 | |
| BMS-986224 | 0.074 | CHO-K1 | [¹²⁵I]-[Pyr¹]Apelin-13 | |
| CMF-019 | 2.63 (human) | CHO-K1 | [¹²⁵I]-[Pyr¹]Apelin-13 | |
| Compound 25 | 54 | CHO-K1 | [¹²⁵I]-Apelin-13 | |
| Compound 36 | 60 | CHO-K1 | [¹²⁵I]-Apelin-13 | |
| Compound 37 | 59 | CHO-K1 | [¹²⁵I]-Apelin-13 |
Table 2: Functional Potency (EC50/IC50) of Apelin Agonists in Second Messenger Assays
| Agonist | Assay | EC50/IC50 (nM) | Cell Line | Reference(s) |
| Apelin-13 | cAMP Inhibition | 15.24 | HEK293 | |
| [Pyr¹]-Apelin-13 | cAMP Inhibition | 10.51 | HEK293 | |
| Apelin-17 | cAMP Inhibition | 38.11 | HEK293 | |
| Apelin-36 | cAMP Inhibition | 13.65 | HEK293 | |
| Elabela-21 | cAMP Inhibition | 25.76 | HEK293 | |
| Elabela-32 | cAMP Inhibition | 25.70 | HEK293 | |
| Apelin-13 | Ca²⁺ Mobilization | 427.6 | HEK293 | |
| [Pyr¹]-Apelin-13 | Ca²⁺ Mobilization | 126.2 | HEK293 | |
| Apelin-17 | Ca²⁺ Mobilization | 125.6 | HEK293 | |
| Apelin-36 | Ca²⁺ Mobilization | 94.0 | HEK293 | |
| Elabela-21 | Ca²⁺ Mobilization | 65.6 | HEK293 | |
| Elabela-32 | Ca²⁺ Mobilization | 21.88 | HEK293 | |
| BMS-986224 | cAMP Inhibition | 0.2 | CHO-K1 | |
| CMF-019 | cAMP Inhibition | 0.1 | CHO-K1 | |
| Azelaprag | cAMP Inhibition | 0.32 | Not Specified | |
| Apelin agonist 2 | cAMP Inhibition | 10 | Not Specified |
Table 3: Functional Potency (EC50) of Apelin Agonists in β-Arrestin Recruitment and ERK Phosphorylation Assays
| Agonist | Assay | EC50 (nM) | Cell Line | Reference(s) |
| Apelin-13 | β-Arrestin 1 Recruitment | 427.6 | HEK293 | |
| [Pyr¹]-Apelin-13 | β-Arrestin 1 Recruitment | 126.2 | HEK293 | |
| Apelin-17 | β-Arrestin 1 Recruitment | 125.6 | HEK293 | |
| Apelin-36 | β-Arrestin 1 Recruitment | 94.0 | HEK293 | |
| Elabela-21 | β-Arrestin 1 Recruitment | 65.6 | HEK293 | |
| Elabela-32 | β-Arrestin 1 Recruitment | 21.88 | HEK293 | |
| Apelin-13 | β-Arrestin 2 Recruitment | 153.8 | HEK293 | |
| [Pyr¹]-Apelin-13 | β-Arrestin 2 Recruitment | 190.5 | HEK293 | |
| Apelin-17 | β-Arrestin 2 Recruitment | 4.64 | HEK293 | |
| Apelin-36 | β-Arrestin 2 Recruitment | 20.51 | HEK293 | |
| Elabela-21 | β-Arrestin 2 Recruitment | 66.84 | HEK293 | |
| Elabela-32 | β-Arrestin 2 Recruitment | 13.25 | HEK293 | |
| Apelin-17 (K17F) | β-Arrestin 1 Recruitment | 17 | HEK293 | |
| Apelin-17 (K17F) | β-Arrestin 2 Recruitment | 14 | HEK293 | |
| Apelin-16 (K16P) | β-Arrestin 1 Recruitment | 71 | HEK293 | |
| Apelin-16 (K16P) | β-Arrestin 2 Recruitment | 68 | HEK293 | |
| Apelin-13 | ERK1/2 Phosphorylation | - | HEK293 |
Note: A significant activation of ERK1/2 by Apelin-13 was observed at 10 nM, with maximal activation at 100 nM. Direct EC50 values for ERK phosphorylation are less commonly reported in a comparative format.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apelin agonist signaling pathway.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human or rat APJ receptor (e.g., HEK293 or CHO cells).
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]-[Pyr¹]apelin-13) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtration through a glass fiber filter plate.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the ability of an apelin agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Methodology (TR-FRET based):
-
Cell Culture: Culture cells expressing the APJ receptor (e.g., CHO-K1) in a 384-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate cAMP production.
-
Agonist Treatment: Add serial dilutions of the apelin agonist to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Detection: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the intracellular cAMP concentration. Plot the HTRF ratio against the logarithm of the agonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.
Methodology (BRET based):
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the APJ receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
Agonist Stimulation: Add increasing concentrations of the apelin agonist.
-
Detection: Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Plot the BRET ratio against the logarithm of the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay
Objective: To measure the activation of the ERK1/2 signaling pathway by quantifying the level of phosphorylated ERK1/2.
Methodology (Western Blotting):
-
Cell Culture and Starvation: Culture cells expressing the APJ receptor and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with the apelin agonist for various time points or at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the results as the ratio of p-ERK1/2 to total ERK1/2, often presented as a fold change over the unstimulated control.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following APJ receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the APJ receptor (and potentially a promiscuous Gα protein like Gα16 to enhance the signal) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Use a fluorescence plate reader with an integrated liquid handling system to add the apelin agonist to the wells.
-
Detection: Immediately and continuously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The peak fluorescence intensity or the area under the curve can be used for quantification. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays described above.
Radioligand Binding Assay Workflow
cAMP Assay Workflow
β-Arrestin Assay Workflow
ERK Phosphorylation Assay Workflow
Calcium Mobilization Assay Workflow
Conclusion
The apelin agonist signaling pathway is a complex and multifaceted system with significant therapeutic potential. A thorough understanding of its signaling mechanisms, including the nuances of G protein versus β-arrestin signaling and the concept of biased agonism, is crucial for the development of novel and effective therapeutics. This guide provides a foundational resource for researchers and drug developers, offering a detailed overview of the pathway, comparative quantitative data for key agonists, and robust experimental protocols to facilitate further investigation into this promising area of pharmacology.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
The Discovery and Synthesis of a Novel Apelin Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure.[1][2] Activation of the apelin receptor by its endogenous peptide ligands, such as apelin-13, elicits beneficial cardiovascular effects, including increased cardiac contractility and vasodilation.[3] However, the therapeutic utility of native apelin peptides is limited by their short half-life.[4] This has driven the search for potent, selective, and orally bioavailable small-molecule apelin receptor agonists. This technical guide details the discovery, synthesis, and biological characterization of a novel apelin receptor agonist, with a primary focus on AMG 986, a compound that has progressed to clinical trials.
Introduction to the Apelin System
The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands, plays a crucial role in cardiovascular homeostasis.[5] The APJ receptor is coupled to inhibitory G-proteins (Gαi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream signaling pathways include the activation of protein kinase B (Akt), endothelial nitric oxide synthase (eNOS), and the mitogen-activated protein kinase (MAPK/ERK) pathway. These pathways collectively contribute to the positive inotropic and vasodilatory effects of apelin receptor agonism. The discovery of a second endogenous ligand, ELABELA/TODDLER, further underscores the physiological significance of this receptor system.
Discovery of a Novel Apelin Agonist: AMG 986
AMG 986 was identified through a medicinal chemistry campaign aimed at discovering a potent and orally bioavailable small-molecule agonist of the apelin receptor. The discovery process began with a high-throughput screening campaign to identify initial hits. These hits were then evaluated in a cAMP assay to measure their ability to induce APJ activation and in a human GTPγS binding assay to assess Gα protein-stimulated receptor activation. Compounds showing promising activity were subsequently tested for selectivity against the angiotensin II type 1 (AT1) and β2-adrenergic receptors. This rigorous screening and optimization process led to the identification of AMG 986 as a potent and selective apelin receptor agonist.
Synthesis of AMG 986
The synthesis of AMG 986 has been described in the scientific literature and patent documents (WO2016187308A1). A key challenge in the synthesis was the creation of a specific chiral sulfonamide fragment. Early collaboration between medicinal and process chemistry teams led to the development of an improved, stereospecific route for this key intermediate, which was crucial for the large-scale synthesis required for clinical development.
While a detailed, multi-step synthesis is beyond the scope of this guide, a generalized scheme involves a three-component coupling approach to assemble the final molecule. The development of a stereoselective transformation was a critical step to enable direct access to the desired α,β-dimethyl sulfonamides.
Biological Activity and Data Presentation
AMG 986 has been extensively characterized in a battery of in vitro assays to determine its potency and efficacy at the apelin receptor. The following tables summarize the quantitative data for AMG 986 and the endogenous ligand, pyr-apelin-13, for comparison.
Table 1: In Vitro Potency (EC50) of AMG 986 and Pyr-Apelin-13 in Functional Assays
| Compound | cAMP Assay (log EC50) | GTPγS Assay (log EC50) | β-Arrestin Recruitment (log EC50) | Receptor Internalization (log EC50) |
| AMG 986 | -9.64 ± 0.03 | -9.54 ± 0.03 | -9.61 ± 0.13 | -9.59 ± 0.03 |
| pyr-apelin-13 | -9.93 ± 0.03 | -8.10 ± 0.05 | -8.96 ± 0.03 | -7.80 ± 0.04 |
Table 2: Pharmacokinetic Properties of AMG 986
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 40-80% | Human | |
| Terminal Half-life (t½) | ~20 hours | Human | |
| Protein Binding | 99.6% | Human Plasma |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Assay
The inhibitory effect of apelin receptor agonists on forskolin-stimulated cAMP production is a primary measure of their functional activity.
Principle: The apelin receptor is coupled to the Gαi subunit, which inhibits adenylyl cyclase. Agonist binding to the receptor reduces the intracellular concentration of cAMP.
General Protocol:
-
Cell Culture: Cells overexpressing the human apelin receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: Test compounds (e.g., AMG 986) are serially diluted and added to the cells.
-
Forskolin Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: A lysis buffer containing a detection reagent (e.g., using HTRF or AlphaScreen technology) is added. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The results are used to generate dose-response curves and calculate EC50 values.
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.
Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the apelin receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and other necessary components.
-
Reaction Mixture: Membranes, test compounds, and [³⁵S]GTPγS are combined in a 96-well plate.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Dose-response curves are generated to determine EC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key event in receptor desensitization and signaling.
Principle: Upon agonist-induced receptor phosphorylation, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay).
General Protocol (PathHunter Assay):
-
Cell Line: A cell line engineered to co-express the apelin receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Cell Plating: Cells are seeded into 384-well plates.
-
Compound Addition: Test compounds are added to the wells.
-
Incubation: Plates are incubated for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: A substrate for the complemented enzyme (β-galactosidase) is added, and the resulting chemiluminescent signal is measured. The signal is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are plotted to determine EC50 values.
Signaling Pathways and Visualizations
Activation of the apelin receptor by an agonist like AMG 986 initiates a cascade of intracellular signaling events.
Apelin Receptor Signaling Pathway
References
- 1. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
In Vivo Efficacy of Apelin Agonists: A Technical Guide for Preclinical Research
Abstract
The apelin/APJ receptor system is a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Apelin, the endogenous ligand, has demonstrated potent inotropic and vasodilatory effects, alongside beneficial roles in glucose metabolism. However, its short half-life has spurred the development of more stable and potent synthetic agonists. This technical guide provides an in-depth overview of the in vivo effects of these next-generation apelin agonists, with a focus on quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous peptide ligand, apelin, are integral components of a signaling pathway with wide-ranging physiological effects.[1] Activation of the APJ receptor has been shown to enhance cardiac contractility, induce vasodilation, and improve insulin sensitivity, making it an attractive target for therapeutic intervention in conditions such as heart failure, pulmonary arterial hypertension, and type 2 diabetes.[2][3] The inherent instability of native apelin peptides has limited their clinical utility, leading to the development of stabilized peptide analogues and small-molecule agonists with improved pharmacokinetic profiles. This guide focuses on the in vivo characterization of these novel compounds.
In Vivo Cardiovascular Effects of Apelin Agonists
Preclinical studies in various animal models have demonstrated the significant cardiovascular benefits of synthetic apelin agonists. These compounds have been shown to increase cardiac output and stroke volume while reducing vascular resistance.
Data Presentation: Cardiovascular Hemodynamics
The following tables summarize the quantitative in vivo cardiovascular effects of prominent apelin agonists from preclinical studies.
Table 1: Effects of BMS-986224 on Cardiac Function in Rodent Models
| Agonist | Animal Model | Administration | Dose | Key Findings | Reference |
| BMS-986224 | Anesthetized Instrumented Rats | Short-term Infusion | Not Specified | Increased cardiac output by 10-15% with no effect on heart rate.[2][4] | |
| BMS-986224 | Renal Hypertensive Rat (RHR) Model | Subcutaneous Infusion (10 days) | 0.192 mg/kg/day | Increased stroke volume and cardiac output to levels of healthy animals. | |
| BMS-986224 | Renal Hypertensive Rat (RHR) Model | Oral (BID, 7 days) | 0.1 mg/kg & 1 mg/kg | Dose-dependent increases in stroke volume and cardiac output. |
Table 2: Effects of Biased Apelin Agonists on Cardiovascular Parameters in Rats
| Agonist | Animal Model | Administration | Dose | Key Findings | Reference |
| MM07 | Anesthetized Rats | Infusion | Not Specified | Caused a greater increase in cardiac output compared to [Pyr1]apelin-13. | |
| MM07 | Monocrotaline-induced PAH Rats | Daily IP Injection (21 days) | Not Specified | Significantly reduced the elevation of right ventricular systolic pressure and hypertrophy. | |
| MM07 | Sugen/hypoxia-induced PAH Rats | Not Specified | Not Specified | Reversed right ventricle hypertrophy and vascular remodeling. | |
| CMF-019 | Anesthetized Rats | Intravenous Injection | 500 nmol | Caused a significant increase in cardiac contractility (606 ± 112 mmHg/s). | |
| CMF-019 | Anesthetized Rats | Intravenous Injection | 50 nmol & 500 nmol | Caused dose-dependent vasodilatation. |
In Vivo Metabolic Effects of Apelin Agonists
Apelin agonists have also shown promise in the regulation of glucose homeostasis, primarily by improving insulin sensitivity and glucose uptake in peripheral tissues.
Data Presentation: Glucose Metabolism
Table 3: Effects of Apelin-13 Analogues on Glucose Metabolism in Mice
| Agonist | Animal Model | Administration | Dose | Key Findings | Reference |
| Apelin-13 amide & (pGlu)apelin-13 amide | Normal and Diet-Induced Obese (DIO) Mice | Intraperitoneal | Not Specified | Improved insulinotropic and glucose disposal responses in an IPGTT. | |
| Apelin-13 amide & (pGlu)apelin-13 amide | Normal Mice | Intraperitoneal | Not Specified | Stimulated insulin-independent glucose uptake in adipocytes and inhibited food intake. | |
| pGlu-apelin-13 | db/db mice | 2-week infusion | Not specified | Improved insulin sensitivity as determined by ITT and GTT. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key in vivo experiments cited in this guide.
Acute Hemodynamic Assessment in Anesthetized Instrumented Rats
This protocol is designed to evaluate the acute cardiovascular effects of an apelin agonist.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane or sodium pentobarbital).
-
Instrumentation:
-
A catheter is inserted into the jugular vein for drug administration.
-
A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac contractility, stroke volume, and cardiac output.
-
A catheter is placed in the femoral artery to monitor blood pressure.
-
-
Drug Administration: The apelin agonist is administered as a bolus intravenous injection or a short-term infusion through the jugular vein catheter. A vehicle control (e.g., saline) is used for comparison.
-
Data Acquisition: Hemodynamic parameters, including left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), the maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmax), cardiac output, stroke volume, and mean arterial pressure, are continuously recorded before, during, and after drug administration.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between the treatment and control groups.
Chronic Cardiovascular Assessment in the Renal Hypertensive Rat (RHR) Model
This model is used to assess the long-term efficacy of an apelin agonist in a disease state of hypertension and cardiac hypertrophy.
-
Model Induction: Renal hypertension is induced in male Sprague-Dawley rats using the two-kidney, one-clip (2K1C) Goldblatt model. This involves placing a silver clip on one renal artery, which reduces blood flow to the kidney and activates the renin-angiotensin system, leading to hypertension.
-
Drug Administration: The apelin agonist is administered chronically, typically via subcutaneous osmotic pumps, daily oral gavage, or intraperitoneal injections, for a specified period (e.g., 2-4 weeks).
-
Cardiac Function Monitoring: Cardiac function is assessed non-invasively at baseline and at the end of the treatment period using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.
-
Terminal Hemodynamic Assessment: At the end of the study, terminal invasive hemodynamic measurements can be performed as described in the acute assessment protocol.
-
Histological Analysis: The heart is excised, weighed, and processed for histological analysis to assess cardiac hypertrophy and fibrosis.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Mice
This protocol evaluates the effect of an apelin agonist on glucose metabolism in a model of insulin resistance.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified duration (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Fasting: Mice are fasted for a defined period (typically 6 hours) with free access to water before the test.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (time 0).
-
Drug Administration: The apelin agonist or vehicle is administered via intraperitoneal injection at a specified time before the glucose challenge.
-
Glucose Challenge: A sterile solution of D-glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC in the treated group compared to the control group indicates improved glucose disposal.
Signaling Pathways and Visualizations
Apelin agonists exert their effects by activating complex intracellular signaling cascades. The primary signaling pathways involve G protein-dependent and β-arrestin-mediated pathways.
Apelin Receptor Signaling
Upon agonist binding, the APJ receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This G protein activation also triggers downstream signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for cell survival, proliferation, and metabolic regulation.
Alternatively, the activated APJ receptor can recruit β-arrestins, which can lead to receptor desensitization and internalization, but also initiate distinct, G protein-independent signaling events. Some novel apelin agonists are "biased," preferentially activating either the G protein-dependent or the β-arrestin pathway, which may offer therapeutic advantages by maximizing desired effects while minimizing potential side effects.
Caption: Apelin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a novel apelin agonist.
Caption: In Vivo Apelin Agonist Evaluation Workflow.
Conclusion
The development of stable and potent apelin agonists represents a significant advancement in the pursuit of novel therapies for cardiovascular and metabolic diseases. The preclinical data summarized in this guide highlight the promising in vivo efficacy of these compounds. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research and development in this exciting field. Future studies will continue to elucidate the full therapeutic potential of modulating the apelin/APJ system.
References
The Therapeutic Promise of Apelin Agonists in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a compelling therapeutic target for a spectrum of cardiovascular diseases, offering a novel mechanistic approach to address conditions such as heart failure, hypertension, and atherosclerosis. This technical guide provides an in-depth overview of the therapeutic potential of apelin receptor agonists, with a focus on quantitative data from preclinical studies, detailed experimental methodologies, and the intricate signaling pathways that govern their cardiovascular effects.
The Apelin System: A Brief Overview
The apelin system consists of the G protein-coupled receptor APJ (also known as APLNR) and its endogenous peptide ligands, primarily apelin and Elabela.[1] Apelin is produced as a 77-amino acid prepropeptide that is cleaved into several active fragments, with [Pyr¹]apelin-13 being one of the most potent and abundant isoforms in the cardiovascular system.[2] Activation of the APJ receptor initiates a cascade of signaling events that exert pleiotropic beneficial effects on the cardiovascular system, including positive inotropy, vasodilation, and anti-inflammatory actions.[1][3]
Quantitative Data on Apelin Agonist Efficacy
The development of novel apelin receptor agonists, including peptide analogues and small molecules, has been a key focus of recent research. These efforts aim to overcome the short half-life of endogenous apelin and to fine-tune the signaling response, for instance, through biased agonism. The following tables summarize key quantitative data from preclinical studies of prominent apelin agonists.
Table 1: In Vitro Characterization of Apelin Receptor Agonists
| Agonist | Receptor | Assay | Potency (pD2 or EC50) | Binding Affinity (Ki or pKi) | Species | Reference |
| [Pyr¹]apelin-13 | Human APJ | cAMP Inhibition | 9.34 ± 0.15 (pD2) | - | Human | [4] |
| Human APJ | β-arrestin Recruitment | 8.65 ± 0.10 (pD2) | - | Human | ||
| Human APJ | Receptor Internalization | 9.28 ± 0.10 (pD2) | - | Human | ||
| CMF-019 | Human APJ | cAMP Inhibition | 10.00 ± 0.13 (pD2) | 8.58 ± 0.04 (pKi) | Human | |
| Human APJ | β-arrestin Recruitment | 6.65 ± 0.15 (pD2) | - | Human | ||
| Human APJ | Receptor Internalization | 6.16 ± 0.21 (pD2) | - | Human | ||
| Rat APJ | Binding Assay | - | 8.49 ± 0.04 (pKi) | Rat | ||
| Mouse APJ | Binding Assay | - | 8.71 ± 0.06 (pKi) | Mouse | ||
| BMS-986224 | Human APJ | cAMP Inhibition | 0.02 nM (EC50) | 0.3 nM (Kd) | Human | |
| Multi-species APJ | Binding Assay | - | See reference for details | Human, Rat, Dog, Monkey | ||
| AMG 986 | Human APJ | Functional Assay | 0.3 nM (EC50) | - | Human | |
| MM07 | Human APJ | β-arrestin Recruitment | ~2 orders of magnitude less potent than [Pyr¹]apelin-13 | - | Human | |
| Human APJ | G protein activation (saphenous vein constriction) | Equipotent to [Pyr¹]apelin-13 | - | Human |
Table 2: In Vivo Hemodynamic Effects of Apelin Agonists in Animal Models of Cardiovascular Disease
| Agonist | Animal Model | Dose | Route | Key Hemodynamic Effects | Reference |
| [Pyr¹]apelin-13 | Anesthetized Rats | 400 nmol | IV | ↑ Cardiac Contractility (dP/dtmax): 3025 ± 680 mmHg/s↑ Stroke Volume: 9.18 ± 0.86 RVU↑ Cardiac Output: 3989 ± 537 RVU/min↓ LV Systolic Pressure: 15.7 ± 1.8 mmHg | |
| CMF-019 | Anesthetized Rats | 500 nmol | IV | ↑ Cardiac Contractility (dP/dtmax): 606 ± 112 mmHg/s↑ Stroke Volume: 2.62 ± 0.31 RVU↑ Cardiac Output: 1210 ± 170 RVU/min | |
| Anesthetized Rats | 50 nmol | IV | ↓ Femoral Artery Pressure: 4.16 ± 1.18 mmHg | ||
| Anesthetized Rats | 500 nmol | IV | ↓ Femoral Artery Pressure: 6.62 ± 1.85 mmHg | ||
| BMS-986224 | Anesthetized Rats | 1, 10, 100 µg/kg/min | IV Infusion | ↑ Cardiac Output: 10-15% | |
| Renal Hypertensive Rat (RHR) Model | 0.192 mg/kg/day | SC Infusion | ↑ Stroke Volume & Cardiac Output to levels in healthy animals | ||
| MM07 | Monocrotaline-induced PAH Rats | 1 mg/kg/day | IP | ↓ Right Ventricular Systolic Pressure↓ Right Ventricular HypertrophyAttenuated changes in RV volumes and ejection fraction | |
| Apelin-13 | ApoE-/- Mice on Western Diet | 2 mg/kg/day | - | ↑ Intraplaque collagen content↓ MMP-9 expression↓ Inflammatory cell infiltration↓ Total cholesterol and LDL levels |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of apelin agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the apelin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-[Pyr¹]apelin-13) and a range of concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To assess the agonist's ability to activate the Gαi signaling pathway.
Methodology:
-
Cell Culture: Use a cell line expressing the apelin receptor (e.g., CHO-K1 cells).
-
Stimulation: Pre-incubate the cells with the test compound at various concentrations, followed by stimulation with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 or pD2 value.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.
Methodology:
-
Cell Line: Utilize a cell line engineered to express the apelin receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., DiscoverX PathHunter® β-arrestin assay).
-
Agonist Treatment: Treat the cells with a range of concentrations of the test agonist.
-
Detection: Upon agonist-induced β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Measure the signal and plot it against the logarithm of the agonist concentration to determine the EC50 or pD2 value for β-arrestin recruitment.
In Vivo Hemodynamic Assessment in Rodents
Objective: To evaluate the cardiovascular effects of an apelin agonist in a living animal model.
Methodology:
-
Animal Model: Use an appropriate rodent model of cardiovascular disease (e.g., spontaneously hypertensive rats, myocardial infarction-induced heart failure model in mice).
-
Catheterization: Anesthetize the animal and insert a pressure-volume catheter into the left ventricle via the carotid artery to measure parameters such as left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximal rate of pressure rise (dP/dtmax). A separate catheter can be placed in the femoral artery to measure systemic blood pressure.
-
Drug Administration: Administer the apelin agonist via the desired route (e.g., intravenous bolus, continuous infusion, or oral gavage).
-
Data Acquisition and Analysis: Continuously record hemodynamic parameters before, during, and after drug administration. Analyze the data to determine the dose-dependent effects of the agonist on cardiac function and blood pressure.
Signaling Pathways and Visualizations
Activation of the apelin receptor triggers a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical workflow for identifying biased apelin agonists.
Apelin Receptor Signaling Pathways
Caption: Apelin receptor signaling cascade.
Experimental Workflow for Screening Biased Apelin Agonists
Caption: Workflow for identifying biased apelin agonists.
Conclusion and Future Directions
The apelin/APJ system represents a highly promising target for the development of novel therapeutics for cardiovascular diseases. Preclinical data strongly support the beneficial effects of apelin receptor agonism in heart failure, hypertension, and atherosclerosis. The development of biased agonists, such as CMF-019 and MM07, which preferentially activate the beneficial Gαi pathway over the β-arrestin pathway, holds particular promise for maximizing therapeutic efficacy while minimizing potential side effects like receptor desensitization. Further research, including well-designed clinical trials, is necessary to translate the therapeutic potential of apelin agonists into effective treatments for patients with cardiovascular disease. The continued exploration of small molecule agonists with favorable pharmacokinetic profiles will be crucial for the successful clinical development of this exciting class of drugs.
References
- 1. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct hemodynamic responses to (pyr)apelin-13 in large animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac action of the first G protein biased small molecule apelin agonist. [repository.cam.ac.uk]
The Role of Apelin Agonists in Metabolic Disorders: A Technical Guide
Introduction
The global rise in metabolic disorders, including obesity and type 2 diabetes mellitus (T2DM), presents a significant challenge to public health, increasing the risk for numerous chronic diseases.[1][2] The apelin/APJ system has emerged as a promising therapeutic target in this domain.[3][4] Apelin is an endogenous peptide, an adipokine, that exerts its effects by binding to the G protein-coupled receptor, APJ (also known as AGTRL1).[1] This system is widely expressed throughout the body and is integral to many physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. Dysregulation of the apelin/APJ pathway is linked to insulin resistance and obesity. Consequently, agonists targeting the APJ receptor are being actively investigated as a novel therapeutic strategy to combat metabolic diseases. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to apelin agonists in the context of metabolic disorders.
Mechanism of Action: The Apelin/APJ Signaling Pathway
Apelin agonists exert their metabolic effects by activating the APJ receptor, which couples primarily to the inhibitory G-protein, Gαi, and also engages β-arrestin signaling pathways. The activation of these cascades leads to a range of beneficial downstream cellular responses.
-
G-Protein Dependent Signaling: Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. More importantly, this pathway activates critical downstream kinases:
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) is a key event. This cascade promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle and adipose tissue, enhancing glucose uptake. It also leads to the activation of endothelial nitric oxide synthase (eNOS), which improves vascular function and insulin sensitivity.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is also stimulated, playing a role in cell growth and proliferation.
-
-
β-Arrestin Dependent Signaling: While G-protein signaling is crucial for acute metabolic effects, β-arrestin recruitment can lead to receptor internalization and desensitization, a common feature for many GPCRs. However, this pathway is also being explored for biased agonists that could selectively activate beneficial signaling arms while minimizing receptor downregulation.
The culmination of these signaling events results in improved glucose homeostasis, increased insulin sensitivity, and favorable modulation of lipid metabolism. Apelin agonists have been shown to stimulate fatty acid oxidation and mitochondrial biogenesis in muscle while inhibiting lipolysis in adipose tissue.
Preclinical Efficacy of Apelin Agonists in Metabolic Disorders
Preclinical studies, primarily in diet-induced obese (DIO) mouse models, have demonstrated the significant potential of apelin agonists. A key finding is their synergistic effect when combined with incretin-based therapies, such as GLP-1 receptor (GLP-1R) agonists. This combination not only enhances weight loss but also uniquely preserves muscle mass, addressing a common concern with GLP-1R agonist monotherapy.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative outcomes from studies evaluating novel oral apelin agonists in combination with incretin agonists in DIO mice.
Table 1: Efficacy of Azelaprag in Combination with Tirzepatide
| Parameter | DIO + Tirzepatide | DIO + Tirzepatide + Azelaprag | Lean Controls |
| Body Weight Loss | 16% | 39% | N/A |
| Lean Mass (% Body Weight) | 60% | 69% | 70% |
| Muscle Function (Grid Hang Latency) | 38 sec | 86 sec | 79 sec |
| Study Duration: 20 days. Tirzepatide dose: 10 nmol/kg. Azelaprag dose: 1.1 g/L in drinking water. |
Table 2: Efficacy of PSTC1201 in Combination with Semaglutide
| Parameter | DIO + Semaglutide | DIO + Semaglutide + PSTC1201 | Lean Controls |
| Body Weight Reduction | 11% | 37% | N/A |
| Lean Body Mass (% of Total) | 47% | 57% | N/A |
| Muscle Function (Wire Hang Latency) | 27 sec | 141 sec | 191 sec |
| Study Duration: 21 days. Semaglutide dose: 10 nmol/kg, Q3D. PSTC1201 dose: 1.1 g/L in drinking water. |
These data highlight that the addition of an apelin agonist significantly augments weight loss while restoring body composition and muscle function to levels comparable with lean controls. These agonists also improve fasting blood glucose and plasma lipid profiles.
Key Experimental Protocols for Apelin Agonist Drug Discovery
The characterization of novel apelin agonists involves a series of standardized in vitro and in vivo assays to determine potency, efficacy, and physiological effects.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor following agonist stimulation, a key step in receptor desensitization and an alternative signaling pathway.
-
Cells: CHO-K1 cells stably co-expressing the human APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® system).
-
Procedure:
-
Cell Plating: Plate cells in white, solid-bottom microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., 1 nM to 100 µM) in assay buffer. Include a known agonist as a positive control and vehicle (DMSO) as a negative control.
-
Agonist Treatment: Add diluted compounds to the wells and incubate for 60-90 minutes at 37°C.
-
Detection: Add detection reagents (containing Galactosidase enzyme fragment) and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure chemiluminescent signal using a compatible plate reader.
-
Analysis: Plot luminescence against the logarithm of agonist concentration to determine EC50 values.
-
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the ability of an APJ agonist to inhibit cAMP production stimulated by forskolin, confirming Gαi pathway activation.
-
Materials: HEK293 or CHO-K1 cells expressing the APJ receptor, a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP detection kit (e.g., LANCE® Ultra cAMP Detection Kit), and forskolin.
-
Procedure:
-
Cell Preparation: Culture and harvest cells, resuspending them in stimulation buffer.
-
Assay Protocol: In a microplate, add the diluted test agonist, followed by a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.
-
Cell Addition: Add the cell suspension to each well and incubate for 30 minutes at room temperature.
-
Detection: Add the TR-FRET detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) and incubate for 60 minutes.
-
Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Analysis: Calculate the 665/620 nm emission ratio. Plot the percent inhibition of the forskolin response against the agonist concentration to determine potency (IC50).
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This model is the standard for evaluating anti-obesity and anti-diabetic compounds.
-
Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Procedure:
-
Acclimatization & Grouping: Once the DIO phenotype is established, mice are randomized into treatment groups (e.g., vehicle, agonist alone, incretin alone, combination therapy). Lean, chow-fed mice are used as controls.
-
Treatment: The test agonist is administered chronically. Oral agonists can be delivered via daily gavage or mixed in drinking water. Incretin agonists are typically administered via subcutaneous injection.
-
Monitoring: Body weight and food/water intake are measured regularly.
-
Metabolic Phenotyping:
-
Body Composition: Fat mass and lean mass are measured at baseline and end-of-study using EchoMRI.
-
Glycemic Control: Glucose and insulin tolerance tests are performed. Fasting blood glucose and plasma insulin are measured.
-
Muscle Function: Forelimb grip strength or endurance tests (e.g., wire hang or grid hang latency) are conducted.
-
Terminal Analysis: At the end of the study, blood is collected for biomarker analysis (lipids, adipokines). Tissues (e.g., liver, adipose, muscle) are collected for histological or gene expression analysis.
-
-
Conclusion and Future Directions
Apelin agonists represent a highly promising class of therapeutics for metabolic disorders. Their unique ability to improve glycemic control, promote weight loss, and preserve muscle function sets them apart from existing therapies. The synergistic benefits observed with GLP-1R agonists suggest a powerful combination therapy approach for the future management of obesity and T2DM. Current research is focused on developing orally bioavailable small-molecule agonists and long-acting peptide analogs to overcome the short half-life of native apelin. As these candidates advance through clinical trials, the apelin/APJ system is poised to become a cornerstone of next-generation metabolic disease treatment.
References
- 1. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 2. The Role of Apelin–APJ System in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of a Novel Apelin Receptor Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The apelin/APJ system has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela, play crucial roles in physiological processes such as cardiovascular regulation, fluid homeostasis, and energy metabolism.[1] The therapeutic potential of targeting this system has been highlighted by the development of synthetic agonists. However, the short half-life of endogenous apelin peptides limits their clinical utility, driving the search for stable, orally bioavailable small-molecule agonists.[2]
This technical guide provides a comprehensive overview of the pharmacological profile of a representative small-molecule apelin receptor agonist, herein referred to as "Apelin Agonist 1." It is important to note that the designation "this compound" is a general term and may encompass different chemical entities across various research contexts. The data presented here is a synthesis of publicly available information for potent, selective, and orally available apelin receptor agonists, intended to provide a detailed understanding of their characteristics for researchers and drug development professionals.
Pharmacological Profile
This compound is a potent and selective agonist of the apelin receptor (APJ). As a non-peptidic, orally bioavailable molecule, it is designed to overcome the limitations of endogenous apelin peptides for therapeutic applications.[2]
Binding Affinity and Potency
The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The compound demonstrates high affinity for the human and rat APJ receptors.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 0.093 nM | Functional Assay | [3] |
| Rat | 0.12 nM | Functional Assay | [3] | |
| (alternative) | 3.2 nM | Functional Assay | ||
| Kd | Human | 0.3 nM | Radioligand Binding | |
| Ki | Human | 14 nM | Radioligand Binding |
EC50: Half-maximal effective concentration; Kd: Dissociation constant; Ki: Inhibitory constant.
Efficacy and Selectivity
This compound acts as a full agonist at the APJ receptor, mimicking the effects of the endogenous ligand [Pyr1]apelin-13. It effectively stimulates downstream signaling pathways, including G-protein activation and β-arrestin recruitment.
A critical aspect of its pharmacological profile is its high selectivity for the APJ receptor over other GPCRs, particularly the structurally related angiotensin II type 1 (AT1) receptor. This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
Signaling Pathways
Activation of the APJ receptor by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Beyond G-protein signaling, this compound also engages β-arrestin pathways, which can mediate distinct cellular responses and contribute to receptor internalization and desensitization. Some apelin agonists have been shown to exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway, which may offer therapeutic advantages.
Caption: this compound signaling at the APJ receptor.
Experimental Protocols
The characterization of this compound involves a series of standardized in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of the agonist to the APJ receptor.
-
Cell Lines: HEK293 or CHO cells stably expressing the human APJ receptor.
-
Radioligand: [125I]-(Pyr1)apelin-13.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13. The amount of bound radioactivity is measured, and the data are analyzed to calculate the Ki value.
Caption: Workflow for Radioligand Binding Assay.
cAMP Inhibition Assay
This functional assay measures the ability of the agonist to inhibit adenylyl cyclase and reduce cAMP levels.
-
Cell Lines: HEK293 cells expressing the APJ receptor.
-
Procedure: Cells are pre-treated with forskolin to stimulate cAMP production. Subsequently, cells are incubated with varying concentrations of this compound. Intracellular cAMP levels are then measured using a suitable detection kit (e.g., HTRF or ELISA). The EC50 value for cAMP inhibition is determined from the dose-response curve.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.
-
Assay Principle: Utilizes technologies such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter®).
-
Procedure: Cells co-expressing a tagged APJ receptor and a tagged β-arrestin are stimulated with the agonist. The proximity of the two tagged proteins upon β-arrestin recruitment results in a measurable signal (e.g., light emission or enzymatic activity). The EC50 for β-arrestin recruitment is then calculated.
Caption: Principle of a BRET-based β-arrestin recruitment assay.
Conclusion
This compound represents a significant advancement in the development of therapeutics targeting the apelin/APJ system. Its potent and selective agonism at the APJ receptor, coupled with its favorable pharmacokinetic properties as an orally bioavailable small molecule, makes it a promising candidate for the treatment of cardiovascular disorders such as heart failure. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this and similar compounds. Future research may focus on exploring the potential for biased agonism to further refine the therapeutic effects and minimize unwanted side effects.
References
An In-depth Technical Guide to Apelin Receptor (APJ) Activation by a Novel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Its endogenous ligands, the apelin peptides, modulate a range of physiological processes, including cardiac contractility, blood pressure regulation, and glucose metabolism. This technical guide provides a comprehensive overview of the activation of the Apelin receptor by a representative potent and selective synthetic agonist, herein referred to as "Apelin Agonist 1." This document details the downstream signaling cascades initiated by agonist binding, presents quantitative data on agonist performance, and outlines the experimental protocols for key in vitro assays.
Introduction to the Apelin/APJ System
The Apelin/APJ system is a critical signaling axis involved in maintaining cardiovascular and metabolic homeostasis.[1][2][3][4][5] The receptor, APJ, is expressed in various tissues, including the heart, lungs, adipose tissue, and central nervous system. Its activation by endogenous apelin peptides, which are derived from a 77-amino acid precursor, triggers a cascade of intracellular events that regulate cellular function. Dysregulation of the Apelin/APJ system has been implicated in the pathophysiology of heart failure, pulmonary arterial hypertension, and diabetes. Consequently, the development of synthetic APJ agonists is an active area of therapeutic research.
Signaling Pathways Activated by this compound
Upon binding of this compound, the Apelin receptor undergoes a conformational change, leading to the activation of multiple downstream signaling pathways. These can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways. The ability of an agonist to preferentially activate one pathway over another is known as "biased agonism" and is a key concept in modern pharmacology for developing drugs with improved efficacy and reduced side effects.
G-Protein-Dependent Signaling
The Apelin receptor primarily couples to the inhibitory G-protein alpha subunit (Gαi/o) and to a lesser extent, the Gαq/11 subunit.
-
Gαi/o Pathway : Activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the beneficial cardiovascular effects of APJ activation.
-
Gαq/11 Pathway : Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). PKC can then phosphorylate downstream targets, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
PI3K/Akt Pathway : The Apelin/APJ system also activates the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolism. This pathway can be activated downstream of both G-protein and potentially β-arrestin signaling.
β-Arrestin-Dependent Signaling
Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of APJ.
-
Receptor Desensitization and Internalization : β-arrestin recruitment mediates receptor desensitization by uncoupling it from G-proteins and promotes its internalization via clathrin-coated pits. The fate of the internalized receptor, either recycling back to the plasma membrane or degradation, can be ligand-dependent.
-
β-Arrestin-Mediated Signaling : Beyond its role in receptor trafficking, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. This can include the activation of kinases like ERK1/2.
Below is a diagram illustrating the primary signaling pathways activated by this compound.
Quantitative Data for this compound
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy across different signaling pathways. The data presented below is a representative summary compiled from various studies on potent synthetic apelin agonists.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Assay System |
| Ki (nM) | 0.93 | Radioligand competition binding with [125I]-Apelin-13 in CHO-K1 cells expressing human APJ. |
| Kd (nM) | 0.3 | Saturation binding assay in HEK293 cells expressing human APJ. |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Parameter | Value | Assay System |
| Gαi Activation (cAMP Inhibition) | EC50 (nM) | 10 | Forskolin-stimulated cAMP accumulation assay in CHO-K1 cells expressing human APJ. |
| Emax (%) | 95 | ||
| β-Arrestin 2 Recruitment | EC50 (µM) | 2.4 | PathHunter β-arrestin assay in CHO-K1 cells expressing human APJ. |
| Emax (%) | 100 | ||
| Receptor Internalization | EC50 (µM) | 2.4 | PathHunter receptor internalization assay in U2OS cells expressing human APJ. |
| Emax (%) | 100 | ||
| ERK1/2 Phosphorylation | EC50 (nM) | 5.2 | HTRF assay in HEK293 cells expressing human APJ. |
Table 3: Biased Agonism Profile of this compound
| Pathway | Bias Factor (vs. Gαi) |
| β-Arrestin 2 Recruitment | ~240-fold towards Gαi |
| Receptor Internalization | ~240-fold towards Gαi |
Bias factor is calculated relative to a reference agonist (e.g., Apelin-13) and indicates the preference of the agonist for one signaling pathway over another.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the Apelin receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Protocol:
-
Membrane Preparation : HEK293 cells stably expressing the human Apelin receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Setup : In a 96-well plate, add cell membranes, a fixed concentration of [125I]-Apelin-13 (e.g., 0.1 nM), and a serial dilution of this compound.
-
Incubation : Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration : The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of unlabeled Apelin-13. The specific binding at each concentration of this compound is calculated and plotted against the logarithm of the agonist concentration. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of an agonist to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
Workflow Diagram:
Protocol:
-
Cell Culture : CHO-K1 cells stably expressing the human Apelin receptor are seeded into 384-well plates and cultured overnight.
-
Compound Addition : The culture medium is removed, and cells are incubated with a serial dilution of this compound in the presence of a phosphodiesterase inhibitor for 30 minutes.
-
Forskolin Stimulation : Forskolin is added to all wells (except the negative control) to a final concentration that elicits a submaximal cAMP response. The plate is incubated for a further 30 minutes.
-
Detection : The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis : The TR-FRET signal is inversely proportional to the cAMP concentration. The percentage inhibition of the forskolin-stimulated response is plotted against the logarithm of the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated Apelin receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.
Workflow Diagram:
Protocol:
-
Cell Line : A commercially available cell line (e.g., PathHunter CHO-K1 APJ β-Arrestin) is used. These cells are engineered to express the Apelin receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.
-
Assay Procedure : Cells are plated in a 384-well plate. After adherence, they are treated with a serial dilution of this compound.
-
Incubation : The plate is incubated for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection : A detection reagent containing a chemiluminescent substrate for β-galactosidase is added to the wells. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate, producing a light signal.
-
Data Analysis : The chemiluminescent signal is measured using a plate reader. The signal intensity is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax.
Conclusion
This compound demonstrates high affinity for the Apelin receptor and acts as a potent agonist. The quantitative data reveals a biased signaling profile, with a preference for the Gαi-mediated pathway over β-arrestin recruitment and receptor internalization. This characteristic may offer a therapeutic advantage by maximizing the desired physiological effects while minimizing potential adverse events associated with prolonged β-arrestin signaling and receptor downregulation. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the pharmacological properties of novel Apelin receptor agonists. The continued exploration of the Apelin/APJ system holds significant promise for the development of innovative treatments for cardiovascular and metabolic disorders.
References
- 1. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 2. cusabio.com [cusabio.com]
- 3. Expanding role for the apelin/APJ system in physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Apelin Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Apelin Agonist 1
This compound, also identified as AM-2995, is a selective, orally available small molecule agonist for the Apelin receptor (APJ or APLNR).[1] The Apelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[2][3][4] Activation of the APJ receptor by its endogenous ligands (apelin peptides) or synthetic agonists like this compound is implicated in cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[2] Due to its role in these pathways, this compound is a valuable tool compound for research into conditions such as heart failure and pulmonary arterial hypertension.
Mechanism of Action: The Apelin Signaling Pathway
This compound mimics the action of endogenous apelin peptides by binding to and activating the APJ receptor. This receptor is primarily coupled to the inhibitory G-protein, Gαi. Upon activation, the receptor initiates a cascade of downstream signaling events. Key pathways include the activation of Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK1/2) pathways. These signaling cascades are central to the cellular responses mediated by apelin, such as promoting cell survival, proliferation, and vasodilation.
Caption: Apelin Receptor (APJ) Signaling Pathway.
Chemical Properties and Data Presentation
Quantitative data for this compound is summarized below for easy reference.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2227512-85-6 | |
| Synonym | AM-2995 | |
| Molecular Formula | C₂₃H₂₀FN₅O₅S | |
| Molecular Weight | 497.5 g/mol |
| Form | Typically supplied as a lyophilized powder | |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Recommended Concentration | Notes | Source |
|---|---|---|---|
| DMSO | 1 mM - 10 mM | Soluble in DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated. |
| Aqueous Buffers | Not recommended for initial stock | Low solubility in aqueous solutions. Dilute DMSO stock into buffer for final working concentration. | General Practice |
Table 3: Storage Conditions
| Form | Temperature | Duration | Notes | Source |
|---|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | Years | Store in a dry, dark place. Avoid moisture. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Preferred for long-term storage. Avoid frost-free freezers. | |
Experimental Protocols
The following protocols provide detailed methodologies for the reconstitution and storage of this compound. Adherence to these protocols is critical for ensuring the integrity and activity of the compound.
Protocol: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a concentrated stock solution from the lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
(Optional) Water bath or sonicator
Procedure:
-
Equilibrate Vial: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing inside the vial, which can compromise the stability of the compound.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., ~1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.
-
Prepare Stock Solution:
-
Carefully open the vial.
-
Using a calibrated pipette, add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder, add 201 µL of DMSO).
-
Refer to the calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Ensure Complete Dissolution:
-
Recap the vial securely and vortex gently for 15-30 seconds.
-
Visually inspect the solution to ensure all powder has dissolved.
-
If solubility is an issue, gently warm the solution to 37°C for a few minutes or place it in an ultrasonic bath for a short period. Avoid vigorous shaking, which can degrade the compound.
-
-
Final Centrifugation: Centrifuge the vial again to pellet any undissolved particulates and to ensure the entire solution is collected at the bottom for accurate aliquoting.
Protocol: Aliquoting and Storage of Stock Solution
Proper storage is essential to maintain the agonist's activity over time. Never store the stock solution in a frost-free freezer due to temperature fluctuations.
Procedure:
-
Prepare Aliquots: Based on the typical volume needed for your experiments, dispense the stock solution into single-use, sterile, low-adsorption polypropylene tubes. Aliquot volumes should ideally be greater than 20 µL to minimize evaporation and adsorption effects.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Short-Term Storage: For use within one month, store the aliquots at -20°C.
-
Long-Term Storage: For storage longer than one month, store the aliquots at -80°C for up to six months.
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge before opening. Avoid repeated freeze-thaw cycles of the same aliquot, as this is a primary cause of compound degradation. Discard any unused portion of the thawed aliquot.
Caption: Workflow for Reconstitution and Storage.
References
Application of Apelin Agonist in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelinergic system, comprising the apelin peptide and its G protein-coupled receptor (APJ), has emerged as a significant regulator of cardiovascular homeostasis. Activation of the APJ receptor by apelin agonists presents a promising therapeutic strategy for hypertension and other cardiovascular diseases. Apelin agonists have demonstrated potent vasodilatory and inotropic effects, positioning them as key molecules of interest in cardiovascular research and drug development.[1][2][3][4] This document provides detailed application notes and experimental protocols for the study of a representative apelin agonist, referred to here as "Apelin Agonist 1" (based on the well-characterized [Pyr1]apelin-13), in the context of hypertension research.
Application Notes
Mechanism of Action
This compound exerts its antihypertensive effects primarily through the activation of the APJ receptor, which is widely expressed in the cardiovascular system, including endothelial cells and cardiomyocytes.[1] The binding of this compound to the APJ receptor initiates a cascade of intracellular signaling events that collectively contribute to the reduction of blood pressure.
The primary signaling pathway involves the coupling of the APJ receptor to inhibitory G proteins (Gαi/o), leading to the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). This, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.
Furthermore, the apelinergic system is known to counteract the vasoconstrictive effects of the renin-angiotensin system (RAS). Apelin can inhibit the release of renin and antagonize the signaling of angiotensin II, a potent vasoconstrictor. Some studies also suggest that apelin can induce the release of other vasodilatory substances.
The development of "biased" apelin agonists, which preferentially activate G protein-dependent pathways over β-arrestin-mediated signaling, is an active area of research. This approach aims to maximize the therapeutic vasodilatory and inotropic effects while minimizing potential adverse effects associated with β-arrestin recruitment, such as receptor desensitization and internalization.
Key Applications in Hypertension Research
-
Investigation of Novel Antihypertensive Therapies: this compound can be utilized in preclinical models of hypertension to evaluate its efficacy in lowering blood pressure and to understand its long-term effects on cardiovascular remodeling.
-
Elucidation of Signaling Pathways: Researchers can use this compound to dissect the molecular mechanisms underlying apelin-mediated vasodilation and its interaction with other cardiovascular regulatory systems.
-
High-Throughput Screening for Novel Agonists: Cell-based assays employing this compound as a reference compound can be used to screen for and characterize new small molecule or peptide-based apelin receptor agonists.
-
Studies on Endothelial Dysfunction: Given its mechanism of action involving eNOS activation, this compound is a valuable tool for studying and potentially treating endothelial dysfunction, a key factor in the pathogenesis of hypertension.
Data Presentation
In Vivo Efficacy of Apelin Agonists in Hypertensive Models
| Agonist | Animal Model | Administration Route | Dose | Change in Mean Arterial Pressure (MAP) | Reference |
| [Pyr1]apelin-13 | Normotensive Rats | Intravenous | 40 µg/kg | ↓ 28.6 mmHg | |
| LIT01-196 | Hypertensive DOCA-Salt Rats | Intravenous | 3.1 nmol/kg (ED50) | Dose-dependent decrease | |
| LIT01-196 | Hypertensive DOCA-Salt Rats | Subcutaneous | 90 nmol/kg | Normalization for >7 hours | |
| MM07 | Normotensive Rats | Systemic Infusion | 10-100 nmol | Dose-dependent increase in cardiac output | |
| BMS-986224 | Renal Hypertensive Rats | Oral | Chronic | Increased stroke volume and cardiac output |
In Vitro Potency of Apelin Agonists
| Agonist | Assay | Cell Line | Potency (pD2/EC50) | Reference |
| [Pyr1]apelin-13 | β-arrestin Recruitment | U2OS | pD2 = 8.57 | |
| MM07 | β-arrestin Recruitment | U2OS | pD2 = 5.67 | |
| [Pyr1]apelin-13 | Receptor Internalization | U2OS | pD2 = 8.49 | |
| MM07 | Receptor Internalization | U2OS | pD2 = 6.16 | |
| [Pyr1]apelin-13 | Saphenous Vein Contraction | - | pD2 = 9.93 | |
| MM07 | Saphenous Vein Contraction | - | pD2 = 9.54 | |
| BMS-986224 | APJ Receptor Binding | HEK293 | Kd = 0.3 nmol/L |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Hypertensive Rat Model
Objective: To evaluate the acute and chronic effects of this compound on blood pressure in a well-established rat model of hypertension (e.g., Angiotensin II-induced).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound ([Pyr1]apelin-13)
-
Angiotensin II
-
Osmotic minipumps
-
Telemetry system for blood pressure monitoring
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
-
Surgical instruments
Procedure:
-
Telemetry Implantation:
-
Anesthetize the rats according to approved institutional protocols.
-
Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring.
-
Allow a recovery period of at least one week.
-
-
Induction of Hypertension:
-
Anesthetize the recovered rats.
-
Implant an osmotic minipump subcutaneously for the continuous infusion of Angiotensin II at a rate known to induce hypertension (e.g., 150 µg/kg/day).
-
Monitor blood pressure to confirm the development of hypertension over several days.
-
-
Administration of this compound:
-
Acute Study: Once hypertension is established, administer a single intravenous bolus of this compound (e.g., 40 µg/kg) and continuously record blood pressure and heart rate for at least 60 minutes to observe the immediate effects.
-
Chronic Study: Implant a second osmotic minipump for the continuous subcutaneous infusion of this compound (e.g., 500 µg/kg/day) for a period of two weeks.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate in response to both acute and chronic administration of this compound.
-
Compare the results with a vehicle-treated control group.
-
Protocol 2: In Vitro Characterization of this compound Activity
Objective: To determine the potency and signaling profile of this compound at the APJ receptor using cell-based assays.
A. β-Arrestin Recruitment Assay
Materials:
-
U2OS or HEK293 cells stably expressing the human APJ receptor and a β-arrestin reporter system (e.g., PathHunter®).
-
Cell culture medium and supplements.
-
This compound ([Pyr1]apelin-13).
-
Assay buffer.
-
Detection reagents for the reporter system.
-
White, solid-bottom 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Treatment: Add the diluted this compound or vehicle control to the wells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
B. cAMP Inhibition Assay
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor.
-
Cell culture medium and supplements.
-
This compound ([Pyr1]apelin-13).
-
Forskolin.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
White 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation: Culture and harvest the cells.
-
Compound and Forskolin Preparation: Prepare serial dilutions of this compound and a fixed concentration of forskolin in stimulation buffer.
-
Assay Protocol: Add the diluted this compound or vehicle control to the wells, followed by the forskolin solution (to all wells except the negative control), and then the cell suspension. Incubate for 30 minutes at room temperature.
-
Detection: Add the detection reagents from the cAMP kit and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the TR-FRET signal.
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP production and plot the dose-response curve to determine the IC50 value.
Protocol 3: Assessment of Nitric Oxide Production in Endothelial Cells
Objective: To measure the ability of this compound to stimulate nitric oxide (NO) production in cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
This compound ([Pyr1]apelin-13).
-
NO detection kit (e.g., Griess Reagent System or a fluorescent NO probe).
-
Phosphate-buffered saline (PBS).
-
Plate reader.
Procedure:
-
Cell Culture: Culture HUVECs in appropriate flasks or plates until they reach confluence.
-
Cell Treatment: Replace the culture medium with a buffer (e.g., PBS) and treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Sample Collection: Collect the supernatant (for Griess assay) or process the cells according to the instructions of the fluorescent NO probe kit.
-
NO Measurement:
-
Griess Assay: Mix the collected supernatant with the Griess reagents and measure the absorbance at the appropriate wavelength.
-
Fluorescent Probe: Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Quantify the amount of NO produced in response to this compound by comparing with a standard curve (for Griess assay) or by normalizing to the vehicle control (for fluorescent probes).
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Workflow for in vivo assessment of this compound.
Caption: Logical relationships in the in vitro characterization of this compound.
References
Measuring Apelin Agonist Activity in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin/APJ system is a critical signaling pathway involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3] The apelin receptor, also known as APJ, is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand apelin, triggers a cascade of intracellular signaling events.[2][4] Apelin agonists, molecules that activate the APJ receptor, are of significant therapeutic interest for conditions such as heart failure, hypertension, and diabetes.
These application notes provide a comprehensive overview and detailed protocols for measuring the activity of Apelin agonist 1 in tissue samples. The following sections describe key in vitro and in vivo assays to characterize the binding, G protein activation, downstream signaling, and physiological effects of apelin agonists.
Apelin/APJ Signaling Pathway
Upon binding of an agonist, the APJ receptor primarily couples to Gαi and Gαq proteins. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Both Gαi and Gαq can activate downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and angiogenesis. Additionally, APJ activation can be mediated by β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
Key Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of this compound for the APJ receptor in tissue homogenates.
Protocol:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Determine the protein concentration using a standard protein assay.
-
Competition Binding: In a 96-well plate, add tissue membranes (50-100 µg protein), a fixed concentration of radiolabeled apelin (e.g., [¹²⁵I]-(Pyr¹)Apelin-13), and increasing concentrations of unlabeled this compound. For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled apelin.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in polyethyleneimine (PEI) to trap the membranes. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of agonist that inhibits 50% of radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the APJ receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Prepare tissue membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add tissue membranes (20-50 µg protein), GDP (to ensure G proteins are in their inactive state), and increasing concentrations of this compound in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values.
cAMP Accumulation Assay
This assay measures the ability of an Apelin agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Protocol:
-
Tissue Slice Preparation or Cell Culture: Prepare acute tissue slices or use primary cells isolated from the tissue of interest.
-
Forskolin Stimulation: Pre-treat the samples with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells or tissue slices with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Treat the samples with increasing concentrations of this compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells or tissue slices and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK signaling pathway downstream of APJ receptor activation.
Protocol:
-
Tissue Slice or Cell Treatment: Treat tissue slices or primary cells with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Protein Extraction: Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Quantitative Data Summary
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | [Pyr¹]Apelin-13 | Human Left Ventricle | Kd | 0.3 nM | |
| Radioligand Binding | BMS-986224 | HEK293-human APJ | Kd | 0.3 nmol/L | |
| GTPγS Binding | Apelin-13 | CHO-K1-human APJ | EC50 | ~7 nM | |
| cAMP Inhibition | Apelin-13 | CHO-K1-human APJ | IC50 | 0.70 µM | |
| cAMP Inhibition | Apelin agonist 2 | Not specified | EC50 | 10 nM | |
| β-arrestin Recruitment | MM07 | HEK293-human APJ | pD2 | 9.54 | |
| β-arrestin Recruitment | [Pyr¹]Apelin-13 | HEK293-human APJ | pD2 | 9.93 | |
| ERK Phosphorylation | AM-8123 | HUVECs | - | Increased |
In Vivo Functional Assays
To assess the physiological effects of this compound, various in vivo models can be utilized. These assays are crucial for understanding the therapeutic potential of the agonist.
Examples of In Vivo Assays:
-
Cardiovascular Effects: In anesthetized or conscious animal models, measure changes in blood pressure, heart rate, cardiac output, and vascular resistance following administration of the Apelin agonist.
-
Fluid Homeostasis: Monitor water intake, urine output, and plasma vasopressin levels in response to agonist treatment.
-
Metabolic Effects: In models of obesity or diabetes, assess changes in glucose tolerance, insulin sensitivity, and body weight.
The choice of in vivo model and specific endpoints will depend on the therapeutic indication being investigated.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the comprehensive evaluation of this compound activity in tissue samples. By employing a combination of in vitro binding and functional assays, alongside relevant in vivo models, researchers can effectively characterize the pharmacological profile of novel apelin agonists and advance their development as potential therapeutics.
References
Apelin agonist 1 radioligand binding assay protocol
Application Notes and Protocols
Topic: Apelin Agonist 1 Radioligand Binding Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The apelin receptor (APJ), a Class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, constitute a critical signaling system in human physiology.[1][2] This system is widely distributed throughout the body and plays a pivotal role in regulating cardiovascular functions, angiogenesis, energy metabolism, and fluid homeostasis.[1][3][4] Given its involvement in pathologies such as heart disease, diabetes, and cancer, the apelin receptor is an attractive therapeutic target.
Radioligand binding assays are fundamental tools for studying ligand-receptor interactions, providing sensitive and quantitative data on receptor expression and binding affinity. These assays are essential for the characterization of novel agonists and antagonists, making them a cornerstone in drug discovery and structure-activity relationship (SAR) studies for the apelin system. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a non-peptide agonist, referred to as "this compound," for the human apelin receptor.
Apelin Receptor Signaling Pathway
Upon binding of an agonist like apelin, the APJ receptor activates downstream signaling cascades. Primarily, it couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also activate other pathways, including the phospholipase C (PLC), phosphoinositide 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and other physiological functions. Additionally, ligand binding can trigger the recruitment of β-arrestin, leading to receptor internalization and desensitization, as well as initiating G-protein independent signaling.
Figure 1. Simplified Apelin Receptor Signaling Pathway.
Experimental Protocols
This section details the methodology for determining the binding affinity (Ki) of an unlabeled agonist (this compound) through a competitive radioligand binding assay. The protocol is adapted for a 96-well plate format using filtration to separate bound and free radioligand.
Principle of the Assay
The assay measures the ability of a non-radioactive test compound ("cold" ligand) to compete with a constant concentration of a radioactive ligand ("hot" ligand) for binding to the apelin receptor. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀, which can then be used to calculate the equilibrium dissociation constant (Ki).
Materials and Reagents
-
Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human Apelin receptor (APJ).
-
Radioligand: [125I]-(Pyr1)Apelin-13 (Specific Activity: ~2200 Ci/mmol).
-
Unlabeled Ligands:
-
(Pyr1)Apelin-13 (for defining non-specific binding).
-
This compound (test compound).
-
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4. Some protocols use 50 mM TRIS-HCl with 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Binding buffer without MgCl₂ or ice-cold 50 mM TRIS-HCl, pH 7.4.
-
Equipment and Consumables:
-
96-well filter plates (e.g., GF/C or GF/B).
-
Vacuum filtration manifold.
-
Scintillation counter (e.g., TopCount®).
-
Scintillation fluid.
-
Standard lab equipment (pipettes, tubes, etc.).
-
Assay Procedure
1. Membrane Preparation:
-
Culture CHO-K1 cells expressing the human apelin receptor to confluence.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
2. Competition Binding Assay:
-
Prepare a dilution series of the unlabeled test compound (this compound) in binding buffer. Typically, 8-12 concentrations ranging from 1 pM to 10 µM are used.
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
- Total Binding: 50 µL binding buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.1 nM [125I]-(Pyr1)Apelin-13), and 100 µL of membrane suspension (e.g., 5-10 µg protein/well).
- Non-specific Binding (NSB): 50 µL of excess unlabeled (Pyr1)Apelin-13 (final concentration 1-5 µM), 50 µL radioligand, and 100 µL of membrane suspension.
- Competitor Wells: 50 µL of this compound dilution, 50 µL radioligand, and 100 µL of membrane suspension.
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.
3. Filtration:
-
Pre-soak the filter plate with an appropriate buffer if recommended by the manufacturer.
-
Rapidly transfer the contents of the reaction plate to the filter plate.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
-
Dry the filter plate completely.
4. Quantification:
-
Add scintillation fluid to each well of the dried filter plate.
-
Seal the plate and count the radioactivity (counts per minute, CPM) in a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the competitor (this compound). The percentage of specific binding is calculated as: (CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the agonist that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value must be determined separately via a saturation binding experiment.
-
-
Data Presentation
The following tables summarize quantitative data for various apelin receptor ligands from published literature.
Table 1: Binding Affinities of Ligands for the Apelin Receptor (APJ)
| Ligand | Receptor Species | Assay Type | Ki / Kd (nM) | pKi / pKd | Reference |
|---|---|---|---|---|---|
| [125I]-(Pyr1)Apelin-13 | Human (Heart) | Saturation | 0.35 | 9.46 | |
| [125I]-Apelin-13 | Human (CHO-K1 cells) | Saturation | 0.7 | 9.15 | |
| (Pyr1)Apelin-13 | Human (Heart) | Competition | - | 10.05 | |
| Apelin-13 | Human (HEK293 cells) | Competition | 0.37 (EC₅₀) | - | |
| ELA-14 | Human (Heart) | Competition | - | 8.33 | |
| ELA-32 | Human | Competition | 0.51 | - | |
| CMF-019 (Agonist) | Human | Competition | - | 8.58 |
| this compound | Human | Competition | 3.2 (EC₅₀) | - | |
Table 2: Apelin Receptor (APJ) Expression Levels (Bmax)
| Tissue / Cell Line | Receptor Species | Bmax (fmol/mg protein) | Radioligand | Reference |
|---|---|---|---|---|
| Human Left Ventricle | Human | 4.3 | [125I]-(Pyr1)Apelin-13 | |
| Human Right Atria | Human | 3.1 | [125I]-(Pyr1)Apelin-13 |
| CHO-K1-hAPJ cells | Human | 9600 (9.6 pmol/mg) | [125I]-Apelin-13 | |
Visualizations
Figure 2. Workflow for a Competition Radioligand Binding Assay.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
Troubleshooting & Optimization
Apelin agonist 1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apelin Agonist 1 and other novel small-molecule apelin receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a general designation for a novel class of synthetic, non-peptidic small molecules that activate the apelin receptor (APJ). These agonists, such as biphenyl acid derivatives, are developed to offer improved pharmacokinetic properties over endogenous peptide ligands like Apelin-13.
Q2: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
Small molecule apelin agonists are often hydrophobic and exhibit poor solubility in aqueous solutions. Direct dissolution in PBS is generally not recommended. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of small molecule apelin agonists.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution is a common issue. Here are some strategies to mitigate this:
-
Lower the final concentration: Ensure your final working concentration is below the solubility limit in the aqueous medium.
-
Use a lower percentage of DMSO: Keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%) to minimize solvent-induced cytotoxicity and precipitation.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Consider co-solvents for in vivo studies: For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween 80 to improve solubility and stability.
Q5: Are there any specific handling and storage recommendations for this compound?
-
Storage of solid compound: Store the lyophilized powder at -20°C for long-term stability.
-
Storage of stock solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Stock solutions in DMSO are typically stable for several months at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Compound has low solubility even in DMSO. | Gently warm the solution to 37°C or use brief sonication. Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2] |
| Precipitation in cell culture media | The compound's solubility limit in the aqueous media has been exceeded. | Decrease the final concentration of the agonist. Ensure the final DMSO concentration is low (<0.5%). Add the DMSO stock to the media while vortexing. |
| Inconsistent experimental results | Degradation of the compound in solution. Precipitation of the compound leading to inaccurate concentration. | Prepare fresh dilutions from a frozen stock solution for each experiment. Visually inspect for any precipitation before use. Centrifuge the diluted solution and use the supernatant if minor precipitation is observed. |
| Unexpected biological effects | Off-target effects of the compound or cellular toxicity from the solvent. | Perform dose-response experiments to find the lowest effective concentration. Run a vehicle control (e.g., media with the same concentration of DMSO) to assess solvent toxicity. |
Quantitative Solubility Data
The following tables summarize the solubility of representative small molecule apelin agonists.
Table 1: Solubility in Organic Solvents
| Compound | Solvent | Solubility | Notes |
| BMS-986224 | DMSO | 20 mg/mL (40.09 mM)[1] | Ultrasonic and warming to 60°C may be required.[1] |
| BMS-986224 | DMSO | 10 mg/mL (20.04 mM)[2] | Sonication is recommended. |
| CMF-019 | DMSO | 255 mg/mL (559.69 mM) | Sonication is recommended. |
Table 2: Formulations for In Vivo Studies
| Compound | Formulation | Concentration | Notes |
| BMS-986224 | 10% DMSO, 90% corn oil | ≥ 2 mg/mL (4.01 mM) | Clear solution. |
| BMS-986224 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 mg/mL (2 mM) | Sonication is recommended. |
| CMF-019 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 mg/mL (10.97 mM) | Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (e.g., BMS-986224, MW: 498.92 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution of BMS-986224, weigh 4.99 mg.
-
Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound. In this example, add 1 mL of DMSO.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes or sonicate for a few minutes until the solution is clear.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (serum-free or serum-containing, as required by the assay)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions: To prepare a 1 µM working solution, for example, you can perform a 1:10 dilution followed by a 1:100 dilution in your cell culture medium.
-
Intermediate Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution. Vortex immediately after adding the stock.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to get a 1 µM final working solution. Vortex immediately.
-
-
Use immediately: Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions.
Apelin Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated by apelin agonists upon binding to the apelin receptor (APJ).
References
Technical Support Center: Optimizing Apelin Agonist 1 for In Vivo Studies
Welcome to the technical support center for Apelin Agonist 1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the in vivo application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic agonist designed to target the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ system is a critical mediator of cardiovascular homeostasis and is implicated in various physiological processes, including cardiovascular regulation, fluid homeostasis, angiogenesis, and energy metabolism.[1][2][3][4] Dysregulation of this pathway has been linked to heart failure, pulmonary hypertension, diabetes, and obesity.[4]
Q2: What are the expected physiological effects of activating the Apelin receptor in vivo?
Activation of the Apelin receptor (APJ) by an agonist can induce a range of physiological effects. Key cardiovascular effects include strengthening heart muscle contractility, vasodilation which can lower blood pressure, and promoting angiogenesis. Studies with various apelin agonists have shown increases in cardiac output and stroke volume without significantly affecting heart rate.
Q3: What is a recommended starting dose and route of administration for in vivo studies?
The optimal dose and route of administration for this compound will depend on its specific properties (e.g., peptide vs. small molecule, half-life) and the animal model being used. For novel peptide agonists like (Pyr1)apelin-13, intravenous or subcutaneous administration is common due to a short half-life. In rats, intravenous doses of (Pyr1)apelin-13 have ranged from 0.1 µg/kg to 100 µg/kg, showing effects on blood pressure and cardiac function. For more stable, orally bioavailable small-molecule agonists like BMS-986224, oral administration is a viable option. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How can I confirm that the observed effects are mediated by the Apelin receptor?
To ensure the effects of this compound are on-target, it is essential to include appropriate controls in your experiments. This can involve pre-treatment with a selective APJ antagonist, which should block the effects of your agonist if they are mediated by the apelin receptor. Additionally, comparing the effects to a known, well-characterized apelin agonist can help validate your results.
Troubleshooting Guide
Problem 1: No observable or weak effect of this compound in vivo.
| Possible Cause | Solution |
| Inadequate Dose | The concentration of the agonist may be too low to elicit a response. Perform a dose-escalation study to identify the optimal effective dose. |
| Poor Bioavailability/Short Half-life | Peptide-based agonists can be rapidly degraded in circulation. Consider a different route of administration (e.g., continuous intravenous infusion) or a more stable formulation. For small molecules, assess their pharmacokinetic profile. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor internalization and desensitization. Consider using a biased agonist that has reduced β-arrestin recruitment if this is an issue. |
| Incorrect Vehicle/Solubility Issues | Ensure the agonist is fully dissolved in a biocompatible vehicle. Poor solubility can lead to inaccurate dosing. |
| Animal Model | The expression and function of the Apelin receptor may vary between different species or disease models. |
Problem 2: Unexpected or off-target effects are observed.
| Possible Cause | Solution |
| High Dose | The administered dose may be too high, leading to non-specific effects. Reduce the concentration to the lowest effective dose determined from your dose-response studies. |
| Off-Target Binding | The agonist may interact with other receptors. Screen the compound against a panel of other receptors to identify potential off-target interactions. For example, the apelin agonist ML233 is also known to inhibit tyrosinase. |
| Vehicle Effects | The vehicle used to dissolve the agonist may have its own physiological effects. Always include a vehicle-only control group in your experiments. |
Quantitative Data on Selected Apelin Agonists
The following table summarizes data from in vivo studies of various apelin agonists to provide a reference for experimental design.
| Agonist | Animal Model | Route of Administration | Dose Range | Key Observed Effects |
| (Pyr1)apelin-13 | Rat | Intravenous | 10 - 65 nmol/kg | Dose-dependent increase in stroke volume and cardiac output. Transient decrease in blood pressure at higher doses. |
| Apelin-12 | Rat | Intravenous | 0.07 - 0.7 µmol/kg | Reduced infarct size in a cardiac ischemia-reperfusion model. |
| BMS-986224 | Rat | Intravenous Infusion, Subcutaneous, Oral | Not specified | Increased cardiac output by 10-15% without affecting heart rate. |
| CMF-019 | Rat | Not specified | Not specified | Increased cardiac contractility and vasodilation. |
| MM07 | Rat | Daily injection | Not specified | Increased cardiac output. |
Experimental Protocols
Protocol: Dose-Response Study of this compound in Rodents
This protocol outlines a general procedure for determining the effective dose of this compound in a rodent model.
1. Animal Preparation:
- Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Anesthetize the animals according to approved institutional protocols.
- For intravenous administration, catheterize a suitable blood vessel (e.g., femoral vein).
2. Agonist Preparation:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
- Prepare serial dilutions of the stock solution to create a range of doses to be tested.
3. Experimental Procedure:
- Divide the animals into groups (n=6-8 per group is common).
- Include a vehicle-only control group.
- Administer a single dose of the agonist or vehicle to each animal.
- Monitor relevant physiological parameters (e.g., blood pressure, heart rate, cardiac output via echocardiography) at baseline and at specified time points after administration.
- Collect blood samples at various time points to analyze the pharmacokinetic profile of the agonist if required.
4. Data Analysis:
- Plot the change in the physiological parameter against the dose of the agonist.
- Determine the dose that produces the desired effect (e.g., ED50).
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Apelin Receptor (APJ) Signaling Pathway.
Caption: General Workflow for In Vivo Agonist Testing.
Caption: Troubleshooting Flowchart for In Vivo Experiments.
References
- 1. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jicrcr.com [jicrcr.com]
Preventing degradation of Apelin agonist 1 in solution
Welcome to the technical support center for Apelin Agonist 1. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance to ensure the stability and efficacy of this compound in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound, as a peptide, is susceptible to both chemical and physical degradation.[1][2] Chemical instability involves the breaking or forming of covalent bonds, while physical instability relates to changes in the peptide's three-dimensional structure.[1]
-
Chemical Degradation:
-
Hydrolysis: The cleavage of peptide bonds, which is often accelerated at extreme pH levels.[2][3] Sequences containing Aspartic acid (Asp) are particularly prone to hydrolysis.
-
Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are highly susceptible to oxidation from dissolved oxygen or trace peroxides. This is a major cause of chemical instability.
-
Deamidation: The conversion of Asparagine (Asn) or Glutamine (Gln) residues to their corresponding acidic forms, which can alter the peptide's structure and function.
-
-
Physical Degradation:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, leading to a loss of activity and potential precipitation. This is influenced by factors like concentration, pH, and temperature.
-
Adsorption: Peptides can stick to the surfaces of storage vials (e.g., glass or plastic), which can be a significant issue in low-concentration solutions.
-
Q2: What are the recommended storage conditions for this compound?
Proper storage is the most effective way to minimize degradation. Lyophilized peptides are significantly more stable than peptides in solution.
| Form | Temperature | Conditions | Duration |
| Lyophilized Powder | -20°C to -80°C | Store in a tightly sealed, desiccated container away from light. | Years |
| 4°C | For short-term storage only. | Days to Weeks | |
| Reconstituted Solution | -80°C or -20°C | Aliquot into single-use, low-binding vials to avoid freeze-thaw cycles. Use sterile, slightly acidic buffer (pH 5-7). | Up to 3 months |
| 2-8°C | For immediate use only. | A few days at most. |
Important: Avoid using frost-free freezers for storing solutions, as their temperature fluctuations can degrade the peptide.
Q3: How should I properly reconstitute lyophilized this compound?
A systematic approach is necessary as there is no universal solvent for all peptides. The peptide's amino acid composition determines its solubility characteristics.
Pre-Reconstitution Steps:
-
Equilibrate the vial to room temperature in a desiccator before opening. This prevents moisture from condensing on the cold peptide powder, which can compromise its stability.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
Solubilization Workflow: The choice of solvent depends on the net charge of the peptide. First, determine if the peptide is acidic, basic, or neutral.
-
Acidic Peptides (net negative charge): Use a small amount of a basic solvent like 0.1M ammonium bicarbonate.
-
Basic Peptides (net positive charge): Use a small amount of an acidic solvent like 0.1% acetic acid.
-
Hydrophobic/Neutral Peptides: You may need to first use a small amount of an organic solvent like DMSO or DMF, followed by dilution with sterile water or buffer.
Q4: Which factors in my experimental buffer can accelerate degradation?
The buffer composition is critical for maintaining peptide stability in solution.
-
pH: The optimal pH range for most peptides is between 5 and 7. Both highly acidic and alkaline conditions (pH > 8) can significantly increase the rates of hydrolysis and deamidation.
-
Buffer Species: Certain buffers can catalyze degradation reactions. For example, phosphate buffers may accelerate hydrolysis in some peptides. A thorough screening of buffers like citrate, acetate, and phosphate is recommended.
-
Excipients: While some excipients can stabilize peptides, others can be detrimental. For instance, some preservatives have been reported to cause protein aggregation. Conversely, antioxidants like ascorbic acid can be added to prevent oxidation.
-
Oxygen: Prolonged exposure to atmospheric oxygen should be minimized, especially for peptides containing Cys, Met, or Trp. Using buffers that have been degassed by bubbling with nitrogen or argon is a good practice.
Q5: What are the visible signs of this compound degradation or instability?
Visible signs can indicate significant degradation, but their absence does not guarantee stability.
-
Precipitation or Cloudiness: This is a clear sign of poor solubility or aggregation.
-
Color Change: A yellowish tint may develop in solutions, sometimes indicating oxidation.
However, many degradation pathways, such as hydrolysis or deamidation, do not produce visible changes. The most reliable indicator of degradation is a loss of biological activity or the appearance of new peaks during analytical testing (e.g., HPLC).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution. | • Peptide concentration is too high for the solvent.• The pH of the solution is at the peptide's isoelectric point (pI), where solubility is minimal.• Formation of insoluble aggregates over time. | • Reconstitute at a lower concentration.• Adjust the pH to be at least one unit away from the pI.• Add a small amount of an organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.• Gently sonicate the solution to aid dissolution. |
| Progressive loss of biological activity over time. | • Chemical degradation (hydrolysis, oxidation, deamidation).• Repeated freeze-thaw cycles are damaging the peptide.• Adsorption of the peptide to the walls of the storage vial. | • Prepare fresh solutions before each experiment or use aliquots stored at -80°C.• Avoid repeated freeze-thaw cycles by making single-use aliquots.• Use low-protein-binding polypropylene or glass vials.• For oxidation-prone peptides, use degassed (oxygen-free) solvents for reconstitution. |
| Inconsistent or non-reproducible experimental results. | • Degradation due to improper storage or repeated freeze-thaw cycles.• Inaccurate calculation of peptide concentration (not accounting for net peptide content).• Microbial or endotoxin contamination. | • Strictly follow storage and handling guidelines; always use fresh single-use aliquots.• Calculate concentration based on the Net Peptide Content (NPC) provided on the Certificate of Analysis, not just the total weight.• Use sterile water, buffers, and techniques for reconstitution to prevent contamination. |
Experimental Protocol: Stability Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for monitoring peptide stability by separating the intact peptide from its degradation products.
Objective: To quantify the percentage of intact this compound remaining in solution over time under specific storage conditions.
Methodology:
-
Preparation of Stock Solution: Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the solution into several vials and store them under the desired stress condition (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial. The T=0 sample serves as the baseline.
-
Sample Analysis (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining against time to determine the degradation kinetics.
-
References
Addressing poor oral bioavailability of Apelin agonist 1
Welcome to the technical support center for Apelin Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on addressing its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide agonist that targets the apelin receptor (APJ), a G-protein coupled receptor.[1][2] Upon binding, it activates downstream signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are involved in various physiological processes such as cardiovascular function, angiogenesis, and metabolism.[3][4]
Q2: Why does this compound exhibit poor oral bioavailability?
Like many peptide-based therapeutics, this compound faces several challenges when administered orally, leading to low bioavailability (typically less than 1-2%).[5] These challenges include:
-
Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous proteases, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine, that can rapidly degrade the peptide structure of the agonist.
-
Physicochemical Properties: Peptides are often large and hydrophilic, which limits their ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.
-
Low Permeability: The tight junctions between intestinal epithelial cells restrict the paracellular transport of large molecules like this compound.
-
Mucus Barrier: A thick mucus layer lines the GI tract, which can trap the agonist and prevent it from reaching the epithelial surface for absorption.
Q3: What are the potential consequences of poor oral bioavailability in my experiments?
Inconsistent and low oral bioavailability can lead to:
-
High variability in experimental data: This makes it difficult to establish a clear dose-response relationship.
-
Sub-therapeutic plasma concentrations: The agonist may not reach the necessary concentration in the bloodstream to exert its pharmacological effect.
-
Lack of efficacy in in vivo models: Poor absorption can lead to false-negative results, where the agonist appears ineffective despite having potent in vitro activity.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations After Oral Administration
If you are observing significant variability in the plasma concentrations of this compound in your animal models, consider the following troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Suggested Solution |
| Inconsistent Dosing Volume or Technique | Ensure precise and consistent oral gavage technique. Use a fixed volume-to-weight ratio for all animals. |
| Fasting State of Animals | Standardize the fasting period before dosing, as food can significantly impact GI transit time and enzyme activity. |
| Formulation Instability | Prepare the formulation fresh before each experiment. If using a vehicle, ensure this compound is fully dissolved and stable in that vehicle for the duration of the experiment. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power and account for biological variability. |
Issue 2: Low or Undetectable Plasma Concentrations of this compound
If you are struggling to detect this compound in plasma following oral administration, several factors could be at play.
Troubleshooting Workflow for Poor Absorption
Below is a systematic approach to troubleshoot and improve the oral absorption of this compound.
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
Strategies to Enhance Oral Bioavailability
The following tables summarize various approaches that can be employed to improve the oral delivery of this compound.
Table 1: Formulation Strategies
| Strategy | Mechanism of Action | Examples |
| Permeation Enhancers | Temporarily open tight junctions between intestinal cells or increase membrane fluidity to facilitate drug transport. | Sodium caprate (SNAC), Chitosan, Bile salts. |
| Enzyme Inhibitors | Protect the peptide from degradation by inhibiting the activity of proteases in the GI tract. | Aprotinin, Bestatin. |
| Mucoadhesive Systems | Polymers that adhere to the mucus layer, increasing the residence time of the drug at the absorption site. | Chitosan, Poly(acrylic acid). |
| Lipid-Based Formulations | Encapsulate the peptide in lipidic carriers to protect it from degradation and enhance absorption via lymphatic pathways. | Self-emulsifying drug delivery systems (SEDDS), Liposomes. |
| Nanoparticles | Encapsulate the agonist in polymeric nanoparticles to protect it from the harsh GI environment and facilitate uptake by intestinal cells. | Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. |
Table 2: Chemical Modification Strategies
| Strategy | Mechanism of Action | Advantages |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increases hydrodynamic size, shields from enzymatic degradation, and can improve solubility. |
| Lipidation | Attachment of a lipid moiety (e.g., a fatty acid). | Increases lipophilicity, which can enhance membrane permeability and promote association with lipid-based formulations. |
| Peptide Cyclization | Forming a cyclic structure from a linear peptide. | Increases resistance to exopeptidases and can lock the peptide in a bioactive conformation. |
| Amino Acid Substitution | Replacing natural L-amino acids with D-amino acids or other non-natural amino acids. | Can significantly increase stability against enzymatic degradation. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is a standard method to predict the intestinal permeability of a compound.
Objective: To assess the permeability of this compound and its modified/formulated versions across a monolayer of human intestinal epithelial Caco-2 cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer with well-formed tight junctions is established (typically 21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add this compound (in a transport buffer) to the apical (AP) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS or ELISA).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: the rate of drug appearance in the receiver chamber.
-
A: the surface area of the filter membrane.
-
C₀: the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (including oral bioavailability) of this compound in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter is recommended.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein or a catheter to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Signaling Pathway
Apelin Receptor (APJ) Signaling
This compound binding to the APJ receptor initiates a cascade of intracellular events that mediate its physiological effects.
Caption: Simplified Apelin receptor signaling pathway.
References
- 1. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Apelin Agonist 1 Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apelin agonist 1 in animal studies. The information provided is intended to help minimize potential toxicity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: "this compound" is a general term for a class of molecules that bind to and activate the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR).[1] This activation triggers several downstream signaling pathways, including those involving PI3K/Akt, MAPK/ERK, and eNOS.[2] The physiological effects of activating the apelin/APJ system are diverse and include roles in cardiovascular regulation, fluid homeostasis, energy metabolism, and angiogenesis.[2] Both endogenous peptide agonists (e.g., Apelin-13) and synthetic small molecule agonists have been developed.[2][3]
Q2: What are the potential on-target adverse effects of this compound in animal studies?
A2: The most common on-target adverse effect is hypotension (a drop in blood pressure), which is a direct consequence of the vasodilatory action of apelin agonists. The magnitude of this effect can be dose-dependent. Another potential issue is receptor desensitization or tachyphylaxis (a rapid decrease in response to a drug after repeated administration), which has been observed with some apelin receptor agonists. This can lead to a reduced therapeutic effect over time with chronic dosing.
Q3: Are there known off-target effects of synthetic this compound compounds?
A3: The off-target profile depends on the specific small molecule agonist. For example, the small molecule agonist ML233 showed some binding activity against other GPCRs and transporters at a concentration of 10 μM. It is crucial to consult the preclinical safety data for the specific Apelin agonist being used to understand its selectivity profile.
Q4: What are the reported toxicity findings for specific small molecule Apelin agonists in animal studies?
A4: Preclinical toxicology data for several small molecule apelin agonists have been reported. For instance, in 28-day repeat-dose toxicology studies, AMG 986 was well-tolerated with no adverse effects observed at oral daily doses up to 1000 mg/kg in rats and 300 mg/kg in canines. For other compounds like BMS-986224, CMF-019, and PSTC1201, detailed public data on toxicity is more limited, with most studies focusing on efficacy.
Troubleshooting Guides
Issue 1: Unexpected Hypotension or Cardiovascular Instability
Symptoms:
-
Significant drop in blood pressure immediately following administration.
-
Abnormal heart rate or ECG readings in telemetered animals.
-
Clinical signs of distress in the animals.
Possible Causes:
-
The dose of the Apelin agonist is too high, leading to excessive vasodilation.
-
Rapid intravenous injection causing a sudden peak in plasma concentration.
-
Interaction with other experimental compounds or anesthetics that also affect blood pressure.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine the optimal therapeutic window with minimal hypotensive effects.
-
Route and Rate of Administration:
-
For intravenous administration, consider a slower infusion rate to avoid a rapid Cmax.
-
Subcutaneous administration or the use of osmotic pumps for continuous infusion can provide more stable plasma concentrations.
-
-
Vehicle Control: Ensure that the vehicle used for drug formulation does not have any cardiovascular effects on its own.
-
Anesthesia Considerations: If the experiment is performed under anesthesia, be aware that many anesthetics can affect cardiovascular parameters. Select an anesthetic with minimal cardiovascular impact or perform studies in conscious, telemetered animals.
-
Combination Therapy: If co-administering other drugs, carefully consider potential pharmacodynamic interactions affecting blood pressure.
Issue 2: Lack of Efficacy or Tachyphylaxis in Chronic Studies
Symptoms:
-
Diminished or absent therapeutic response after repeated dosing.
-
Receptor internalization and desensitization observed in in vitro assays.
Possible Causes:
-
Receptor desensitization and downregulation due to continuous or high-frequency agonist exposure.
-
Metabolic instability of the agonist, leading to rapid clearance.
-
Poor bioavailability with the chosen route of administration.
Troubleshooting Steps:
-
Dosing Regimen:
-
Investigate intermittent dosing schedules (e.g., once daily vs. continuous infusion) to allow for receptor re-sensitization.
-
Consider using "biased agonists" that preferentially activate G-protein signaling over β-arrestin pathways, which may reduce receptor internalization and desensitization.
-
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life and exposure of the agonist in the animal model. This will help in designing an effective dosing regimen.
-
Formulation and Route of Administration: Ensure the formulation is stable and provides adequate bioavailability for the duration of the study. For peptide-based agonists, which often have short half-lives, continuous infusion via osmotic pumps may be necessary to maintain therapeutic concentrations.
Issue 3: Injection Site Reactions
Symptoms:
-
Redness, swelling, or inflammation at the site of subcutaneous injection.
-
Behavioral changes in animals indicating pain or discomfort.
Possible Causes:
-
Irritation caused by the formulation's pH, osmolarity, or excipients.
-
High injection volume for the chosen site.
-
Immunogenic reaction to the compound or vehicle.
Troubleshooting Steps:
-
Formulation Optimization:
-
Adjust the pH of the formulation to be as close to physiological pH as possible.
-
Use non-irritating, well-tolerated excipients.
-
Ensure the formulation is sterile.
-
-
Injection Technique:
-
Rotate injection sites for repeated dosing.
-
Limit the injection volume based on the animal's size and the specific injection site.
-
Ensure proper needle size and injection depth.
-
-
Vehicle and Compound Assessment: Test the vehicle alone to rule out its contribution to the reaction.
Data Presentation
Table 1: Summary of Preclinical Toxicology Data for Selected Apelin Agonists
| Compound Name | Animal Model(s) | Dosing Route | Study Duration | Key Findings | Reference(s) |
| AMG 986 | Rat | Oral | 28 days | No adverse effects observed up to 1000 mg/kg/day. | |
| Canine | Oral | 28 days | No adverse effects observed up to 300 mg/kg/day. | ||
| BMS-986224 | Rat | Subcutaneous | 10 days | Increased stroke volume and cardiac output. Potential for tachyphylaxis at high, continuous exposures. | |
| CMF-019 | Rat | Intravenous | Acute | No adverse effects were observed at the doses administered. Caused dose-dependent vasodilation. | |
| PSTC1201 | Mouse | Oral (in drinking water) | 21 days | Improved body composition and muscle function in combination with semaglutide. No specific toxicity data reported. |
Note: This table is based on publicly available information and may not be exhaustive. Researchers should consult the full preclinical data package for any specific agonist.
Experimental Protocols
Protocol 1: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This protocol is a summary of the OECD 474 guideline for assessing the genotoxic potential of a test substance.
1. Principle: The assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow or peripheral blood of treated animals.
2. Animal Model:
-
Typically performed in mice or rats.
-
Use healthy, young adult animals.
-
Both male and female animals should be used unless there is a reason to exclude one sex.
3. Dose Selection and Administration:
-
A preliminary dose-ranging study is recommended to determine the maximum tolerated dose (MTD).
-
At least three dose levels, plus a negative (vehicle) control and a positive control group, should be used.
-
The highest dose should be the MTD or a limit dose of 2000 mg/kg for a single administration.
-
The route of administration should be relevant to potential human exposure.
4. Experimental Procedure:
-
Administer the test substance to the animals. A single or double administration schedule is common.
-
For bone marrow sampling, sacrifice animals at appropriate time points after the last administration (typically 24 and 48 hours).
-
For peripheral blood sampling, multiple samples can be taken from the same animal.
-
Collect bone marrow (usually from the femur) or peripheral blood.
-
Prepare slides and stain with a dye that allows for the differentiation of PCEs, normochromatic erythrocytes (NCEs), and micronuclei (e.g., Giemsa, acridine orange).
5. Analysis:
-
Score at least 4000 PCEs per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs as an indicator of myelotoxicity.
-
An increase in the frequency of micronucleated PCEs in treated animals compared to the negative control indicates a positive result.
6. Data Interpretation:
-
Statistical analysis should be used to evaluate the results.
-
A dose-response relationship and statistically significant increases in micronucleated PCEs at one or more dose levels are indicative of genotoxicity.
Protocol 2: Cardiovascular Safety Assessment in Conscious Telemetered Canines
This protocol provides a general framework for assessing the cardiovascular safety of an Apelin agonist in conscious, telemetered dogs, based on ICH S7A and S7B guidelines.
1. Animal Model and Instrumentation:
-
Use purpose-bred beagle dogs, a common non-rodent species for safety pharmacology.
-
Animals should be surgically implanted with telemetry transmitters capable of measuring ECG, blood pressure, and body temperature.
-
Allow for a sufficient recovery period after surgery before starting the study.
2. Experimental Design:
-
A Latin square or crossover design is often used, where each animal receives all treatments (including vehicle control) in a randomized order with a sufficient washout period between doses.
-
Use at least four animals per study.
-
Dose levels should span and exceed the anticipated therapeutic range.
3. Administration and Data Collection:
-
Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, intravenous infusion).
-
Continuously record cardiovascular data for a defined period before and after dosing (e.g., 24 hours).
-
Collect blood samples for pharmacokinetic analysis at multiple time points to correlate drug exposure with pharmacodynamic effects.
4. Data Analysis:
-
Analyze changes from baseline for key cardiovascular parameters, including:
-
Heart Rate (HR)
-
Blood Pressure (Systolic, Diastolic, Mean Arterial)
-
ECG intervals (PR, QRS, QT, and corrected QT, e.g., QTcF)
-
-
Compare the effects of the test compound to the vehicle control.
-
Statistical analysis should be performed on time-averaged data.
5. Troubleshooting:
-
Signal Artifacts: Ensure proper housing and handling of animals to minimize stress and movement-related artifacts in the telemetry signal.
-
Variability: Acclimatize animals to the study procedures to reduce variability in baseline cardiovascular parameters.
Mandatory Visualizations
References
Technical Support Center: Enhancing the Stability and Half-Life of Apelin Agonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and half-life of Apelin agonist 1.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the low stability and short half-life of peptide-based Apelin agonists like this compound?
A1: Peptide-based Apelin agonists are susceptible to several degradation pathways that limit their stability and in vivo half-life. The primary factors include:
-
Enzymatic Degradation: Peptidases and proteases in plasma and tissues can rapidly cleave the peptide bonds of the agonist.
-
Chemical Instability: The peptide can undergo chemical modifications such as oxidation, deamidation, and hydrolysis, particularly in aqueous solutions.
-
Physical Instability: Aggregation and precipitation can occur, leading to a loss of solubility and bioactivity.
-
Rapid Clearance: The small size of peptides often leads to rapid renal clearance.
Q2: What are the initial steps to consider for improving the stability of this compound in our experimental setup?
A2: To enhance the stability of this compound, a systematic approach is recommended. Start by optimizing the formulation and storage conditions. This includes adjusting the pH of the solution and using appropriate buffers. Additionally, consider the impact of temperature and light exposure on the peptide's integrity. For long-term storage, lyophilization is a common and effective strategy.
Q3: Are there any chemical modifications that can be made to this compound to extend its half-life?
A3: Yes, several chemical modification strategies can significantly prolong the half-life of peptide agonists. These include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance.
-
Lipidation: Conjugating a fatty acid to the peptide can enhance its binding to serum albumin, thereby extending its circulation time.[1]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at cleavage sites can confer resistance to enzymatic degradation.[2]
-
Cyclization: Introducing a cyclic structure can make the peptide more rigid and less susceptible to proteases.
Q4: How does this compound binding to its receptor initiate a cellular response?
A4: this compound binds to the Apelin receptor (APJ), a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary signaling cascades initiated by Apelin receptor activation include G protein-dependent pathways (e.g., Gαi/o) and β-arrestin-mediated signaling, which collectively regulate various physiological processes.[3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in In Vitro Assays
-
Symptoms: Inconsistent or lower-than-expected activity in cell-based assays; rapid loss of the parent peptide peak when analyzed by HPLC.
-
Potential Causes:
-
Enzymatic degradation by proteases present in cell culture media containing serum.
-
Chemical instability in the assay buffer (e.g., suboptimal pH).
-
-
Troubleshooting Steps:
-
Serum-Free Media: If possible, conduct initial experiments in serum-free media or use protease inhibitor cocktails.
-
pH Optimization: Perform a pH stability study to identify the optimal pH range for this compound.
-
Buffer Selection: Test different buffer systems (e.g., citrate, phosphate, histidine) to find one that minimizes degradation.
-
Amino Acid Substitution: If the degradation sites are known, synthesize analogs with D-amino acid substitutions at these positions.
-
Issue 2: Poor Solubility and Precipitation of this compound
-
Symptoms: Visible precipitate in the stock solution or during dilution into aqueous buffers; cloudy appearance of the solution.
-
Potential Causes:
-
The peptide's intrinsic hydrophobicity.
-
pH of the solution is close to the isoelectric point (pI) of the peptide.
-
High concentration of the peptide.
-
-
Troubleshooting Steps:
-
Determine the pI: Calculate the theoretical isoelectric point of this compound.
-
Adjust pH: Ensure the buffer pH is at least 2 units away from the pI to maintain a net charge on the peptide, which promotes solubility.
-
Use of Solubilizing Agents: For initial solubilization of a hydrophobic peptide, a small amount of an organic solvent like DMSO or DMF can be used before diluting into the aqueous buffer.
-
Excipients: Screen for solubility-enhancing excipients such as arginine or specific surfactants.
-
Data Presentation
Table 1: Stability of this compound Under Different pH and Temperature Conditions
| pH | Temperature (°C) | % Remaining after 24h |
| 5.0 | 4 | 95% |
| 5.0 | 25 | 85% |
| 7.4 | 4 | 70% |
| 7.4 | 25 | 45% |
| 8.5 | 4 | 60% |
| 8.5 | 25 | 30% |
Table 2: Half-Life of Modified this compound Analogs in Rat Plasma
| Analog | Modification | In Vitro Half-Life (hours) |
| This compound | None | 0.5 |
| Analog A | PEGylation (20 kDa) | 12 |
| Analog B | Lipidation (C16 acid) | 24 |
| Analog C | D-Arg substitution | 4 |
| Analog D | Cyclization (head-to-tail) | 8 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of degradation of this compound in plasma.
-
Materials: this compound, rat plasma, quenching solution (e.g., acetonitrile with an internal standard), HPLC system.
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike this compound into the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life by plotting the natural log of the remaining peptide concentration against time.
-
Protocol 2: Solubility Assessment
-
Objective: To determine the solubility of this compound in different buffer systems.
-
Materials: this compound, various buffers (e.g., phosphate, acetate, citrate) at different pH values, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of buffer solutions with varying pH.
-
Add an excess amount of lyophilized this compound to a fixed volume of each buffer.
-
Saturate the solutions by rotating or shaking them at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved peptide.
-
Carefully collect the supernatant and measure the absorbance at a predetermined wavelength (e.g., 280 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the dissolved peptide using a standard curve.
-
Mandatory Visualizations
Caption: this compound signaling pathway through the APJ receptor.
Caption: Workflow for stability and half-life improvement of this compound.
References
- 1. Half-life extension of peptidic APJ agonists by N-terminal lipid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jicrcr.com [jicrcr.com]
- 4. jicrcr.com [jicrcr.com]
Technical Support Center: Overcoming Resistance to Apelin Agonist 1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Apelin agonist 1, focusing on the issue of treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic molecule that mimics the action of the endogenous peptide apelin.[1] It binds to and activates the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[2][3] This activation triggers downstream signaling pathways, primarily through Gαi/o and β-arrestin, which are involved in various physiological processes, including cardiovascular regulation, glucose metabolism, and angiogenesis.[2][4]
Q2: What is treatment resistance in the context of this compound, and why does it occur?
Treatment resistance to this compound refers to a diminished or complete loss of cellular response despite continuous or repeated exposure to the agonist. This phenomenon is primarily caused by desensitization and downregulation of the apelin receptor (APJ).
-
Desensitization: Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the APJ receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder G protein coupling, thereby reducing signaling.
-
Downregulation/Internalization: β-arrestin binding also targets the receptor for internalization into clathrin-coated vesicles. Depending on the specific apelin isoform or agonist, the receptor can either be recycled back to the cell surface (transient desensitization) or targeted for lysosomal degradation (persistent desensitization), leading to a reduction in the total number of receptors.
Q3: What are the observable signs of this compound resistance in my experiments?
Signs of resistance can manifest in various ways, including:
-
A rightward shift in the concentration-response curve (increased EC50 value).
-
A decrease in the maximum achievable response (Emax).
-
Complete loss of response to the agonist.
-
Increased variability in experimental results.
Q4: How can I overcome or mitigate this compound resistance in my experiments?
Several strategies can be employed:
-
Use of Biased Agonists: Utilize biased agonists that preferentially activate G protein signaling over β-arrestin recruitment. This can lead to a sustained therapeutic effect with reduced receptor desensitization and internalization.
-
Intermittent Dosing: In cellular models, allow for washout periods between agonist treatments to permit receptor resensitization and recycling to the cell surface.
-
Modulation of GRK or β-arrestin activity: In some experimental setups, inhibiting GRK2 or β-arrestin can reduce receptor desensitization.
-
Combination Therapy: In a broader therapeutic context, combining apelin agonists with other drugs, such as angiotensin receptor blockers, is being explored.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Diminished or no response to this compound in a cell-based assay. | 1. Receptor Desensitization/Downregulation: Prolonged or repeated exposure to the agonist. 2. Low Receptor Expression: The cell line may not express sufficient levels of the apelin receptor (APJ). 3. Incorrect Agonist Concentration: The concentration of this compound may be outside the optimal range. 4. Cell Health: Poor cell viability or confluency can affect the response. | 1. Implement a washout period between treatments. Reduce the incubation time with the agonist. Consider using a biased agonist. 2. Verify APJ expression using qPCR or Western blot. Consider using a cell line with higher or induced APJ expression. 3. Perform a dose-response curve to determine the optimal EC50. 4. Ensure cells are healthy and at an appropriate confluency (typically 80-90%). |
| High variability in assay results. | 1. Inconsistent Receptor Desensitization: Differences in pre-incubation times or agonist exposure across wells. 2. Compound Instability: this compound may be unstable in the assay buffer. 3. Inconsistent Cell Plating: Uneven cell distribution in the microplate. | 1. Standardize all incubation and washout times precisely. 2. Check the stability of the agonist in your specific assay conditions. Prepare fresh solutions for each experiment. 3. Ensure proper mixing of cell suspension before and during plating. |
| Unexpected off-target effects observed. | 1. High Agonist Concentration: Using excessively high concentrations may lead to non-specific binding to other receptors. 2. Known Off-Target Activity: Some small molecule agonists may have known off-target effects. For example, ML233 has been shown to inhibit tyrosinase. | 1. Use the lowest effective concentration determined from a dose-response curve. 2. Be aware of the pharmacological profile of the specific agonist being used. Include appropriate controls, such as using a selective antagonist or testing in cells lacking the apelin receptor. |
Quantitative Data Summary
The following table summarizes the potency of various Apelin receptor agonists in different functional assays. Resistance to treatment would be indicated by an increase in the EC50 values after prolonged exposure.
| Agonist | Assay Type | Cell Line | EC50 / pD2 / Kd | Reference |
| This compound | APJ Receptor Activation | Human/Rat APJ | 0.093 nM / 0.12 nM | |
| (Pyr1) apelin-13 | G-protein activation (BRET) | HEK293-APJ | - | |
| BMS-986224 | APJ Receptor Binding | - | Kd = 0.3 nmol/L | |
| CMF-019 | Gαi pathway | - | pD2 = 10.00 ± 0.13 | |
| CMF-019 | β-arrestin recruitment | - | pD2 = 6.65 ± 0.15 | |
| CMF-019 | Receptor Internalization | - | pD2 = 6.16 ± 0.21 | |
| ML233 | β-arrestin recruitment | CHO-K1-APJ | 3.7 µM |
Experimental Protocols
Protocol 1: Assessing Apelin Receptor Desensitization using a cAMP Assay
This protocol measures the inhibition of forskolin-stimulated cAMP production, a marker of Gαi activation.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor (APJ).
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
This compound.
-
Forskolin.
-
cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit).
Procedure:
-
Cell Plating: Plate APJ-CHO-K1 cells in a 384-well white microplate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Pre-treatment (Desensitization):
-
For the desensitized group, treat cells with a high concentration of this compound (e.g., 10x EC50) for a specified period (e.g., 2 hours).
-
For the control group, treat cells with vehicle.
-
-
Washout: Carefully wash the cells three times with pre-warmed assay buffer to remove the agonist.
-
Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for both control and desensitized groups. A rightward shift in the EC50 curve for the desensitized group indicates resistance.
Protocol 2: Quantifying Apelin Receptor Internalization by Immunofluorescence
This protocol visualizes and quantifies the translocation of the APJ receptor from the plasma membrane to intracellular compartments.
Materials:
-
HEK293 or CHO-K1 cells stably expressing an N-terminally tagged APJ receptor (e.g., HA-APJ or GFP-APJ).
-
This compound.
-
Primary antibody against the tag (e.g., anti-HA).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Confocal microscope.
Procedure:
-
Cell Plating: Plate tagged-APJ cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Agonist Treatment: Treat cells with this compound at a saturating concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation and Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
For cell surface receptor staining, do not permeabilize the cells. Incubate with the primary antibody against the extracellular tag.
-
For total receptor staining, permeabilize the cells with 0.1% Triton X-100 before primary antibody incubation.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal microscope.
-
Data Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles. A decrease in plasma membrane fluorescence and an increase in intracellular puncta over time indicate receptor internalization.
Visualizations
Caption: Apelin Receptor Signaling and Desensitization Pathway.
Caption: Troubleshooting Workflow for Diminished Agonist Response.
References
Validation & Comparative
Comparative Efficacy Analysis: Apelin Agonist BMS-986224 versus Apelin-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of the novel small-molecule apelin receptor agonist, BMS-986224, and the endogenous peptide, Apelin-13. The apelin/APJ system is a promising therapeutic target for cardiovascular diseases, and understanding the nuances between different agonists is crucial for advancing research and development.[1] This comparison is supported by experimental data from preclinical studies, with a focus on receptor binding, downstream signaling, and functional outcomes.
Overview of Apelin-13 and BMS-986224
Apelin-13 is an endogenous peptide ligand for the G protein-coupled receptor, APJ.[2] It plays a significant role in various physiological processes, including cardiovascular function and fluid homeostasis.[3] However, its therapeutic potential is limited by a short in vivo half-life due to rapid degradation.[3][4] To overcome this limitation, synthetic agonists like BMS-986224 have been developed. BMS-986224 is an orally bioavailable, non-peptidic small molecule designed to mimic the therapeutic effects of apelin with an improved pharmacokinetic profile.
Quantitative Efficacy Comparison
The following tables summarize the in vitro pharmacological data comparing BMS-986224 with a stable, pyroglutamated form of Apelin-13, (Pyr1)apelin-13.
Table 1: Receptor Binding Affinity and Downstream Signaling Potency
| Parameter | BMS-986224 (EC50/IC50, nmol/L) | (Pyr1)apelin-13 (EC50/IC50, nmol/L) | Species | Reference |
| cAMP Production Inhibition | ||||
| Human APJ | 0.02 ± 0.02 | 0.05 ± 0.07 | Human | |
| Monkey APJ | 0.04 ± 0.03 | 0.05 ± 0.04 | Monkey | |
| Dog APJ | 0.01 ± 0.01 | 0.03 ± 0.02 | Dog | |
| Rat APJ | 0.20 ± 0.10 | 0.21 ± 0.12 | Rat | |
| Mouse APJ | 0.07 ± 0.06 | 0.09 ± 0.06 | Mouse | |
| β-arrestin Recruitment | ||||
| Human APJ | 1.1 ± 1.2 | 3.2 ± 2.0 | Human | |
| ERK Phosphorylation | ||||
| Human APJ | 0.09 ± 0.06 | 0.20 ± 0.10 | Human | |
| APJ Internalization | ||||
| Human APJ | 0.40 ± 0.20 | 0.80 ± 0.50 | Human |
Table 2: G-Protein Activation Profile (Bioluminescence Resonance Energy Transfer - BRET Assays)
| G-Protein Subunit | BMS-986224 (EC50, nmol/L) | (Pyr1)apelin-13 (EC50, nmol/L) | Reference |
| Gαi1 | 0.53 ± 0.41 | 0.51 ± 0.22 | |
| Gαi2 | 0.50 ± 0.38 | 0.52 ± 0.23 | |
| Gαi3 | 0.36 ± 0.29 | 0.46 ± 0.22 | |
| GαoA | 0.36 ± 0.28 | 0.41 ± 0.18 | |
| GαoB | 0.40 ± 0.32 | 0.45 ± 0.19 | |
| Gαz | 0.35 ± 0.30 | 0.45 ± 0.21 | |
| Gα12 | 1.1 ± 0.7 | 1.5 ± 0.6 | |
| Gα13 | 0.8 ± 0.5 | 1.2 ± 0.5 | |
| Gαq | 0.5 ± 0.3 | 0.7 ± 0.4 | |
| Gα15 | 0.4 ± 0.3 | 0.6 ± 0.3 |
Signaling Pathways & Experimental Workflows
The activation of the APJ receptor by both Apelin-13 and its agonists triggers several downstream signaling cascades. These pathways are crucial for the physiological effects observed.
Caption: Apelin Receptor (APJ) Signaling Pathways.
The following diagram illustrates a general workflow for comparing the in vitro efficacy of apelin receptor agonists.
Caption: Workflow for In Vitro Agonist Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to compare apelin receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity of the compounds to the APJ receptor.
-
Cell Line: HEK293 cells stably expressing human APJ receptor.
-
Radioligand: [125I]-(Pyr1)apelin-13.
-
Procedure:
-
Cell membranes are prepared from the HEK293-APJ cells.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (BMS-986224 or unlabeled (Pyr1)apelin-13).
-
Incubation is carried out in a binding buffer for a specified time at room temperature.
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
cAMP Production Assay
This assay measures the ability of the agonists to inhibit adenylyl cyclase activity.
-
Cell Line: CHO-K1 cells stably expressing human APJ.
-
Procedure:
-
Cells are pre-incubated with the test compound (BMS-986224 or (Pyr1)apelin-13) at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP production (IC50) is calculated.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method.
-
Cell Line: HEK293 cells co-expressing APJ tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin tagged with a BRET acceptor (e.g., YFP).
-
Procedure:
-
Cells are treated with varying concentrations of the agonist.
-
The BRET substrate (e.g., coelenterazine h) is added.
-
The light emission from both the donor and acceptor is measured at their respective wavelengths.
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated, and the EC50 for β-arrestin recruitment is determined.
Conclusion
The small-molecule agonist BMS-986224 demonstrates a pharmacological profile that closely mimics the endogenous peptide (Pyr1)apelin-13 across a range of in vitro assays. It exhibits comparable, and in some cases, slightly higher potency in inhibiting cAMP production and stimulating ERK phosphorylation and APJ internalization. Furthermore, BMS-986224 activates a similar profile of G-protein subunits as (Pyr1)apelin-13. The key advantage of BMS-986224 lies in its potential for oral bioavailability, which addresses the primary limitation of the therapeutic use of native apelin peptides. These findings support the continued investigation of BMS-986224 as a promising therapeutic agent for conditions where APJ agonism is beneficial, such as heart failure.
References
A Comparative Guide to Small Molecule APJ Agonists: Apelin Agonist 1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a critical regulator of cardiovascular homeostasis and a promising therapeutic target for a range of diseases, including heart failure, hypertension, and metabolic disorders. The development of small molecule agonists for the APJ receptor (also known as the apelin receptor) offers significant advantages over native peptide ligands, primarily due to their improved pharmacokinetic properties and potential for oral administration. This guide provides a detailed, objective comparison of Apelin agonist 1 against other notable small molecule APJ agonists: Azelaprag, BMS-986224, and CMF-019, with a focus on their performance backed by experimental data.
Overview of the Apelin/APJ System
The APJ receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand apelin, initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, APJ receptor activation can trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. The diverse physiological effects of the apelin/APJ system, including positive inotropy, vasodilation, and regulation of metabolism, have driven the search for potent and selective synthetic agonists.
Comparative Analysis of Small Molecule APJ Agonists
This section details the available quantitative data for this compound and its counterparts. The data is compiled from various in vitro and in vivo studies to provide a comparative perspective on their binding affinity, potency, and functional efficacy.
Data Presentation: In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of the selected small molecule APJ agonists.
| Compound | Target/Assay | Species | Binding Affinity (Kd / Ki / pKi) | Functional Potency (EC50 / pD2) | Reference(s) |
| This compound (AM-2995) | APJ Receptor | Not Specified | Data Not Available | 3.2 nM (EC50) | [1] |
| Azelaprag | Apelin Receptor (cAMP) | Not Specified | 51.4 nM (Kd) | 0.32 nM (EC50) | [2][3] |
| BMS-986224 | Human APJ | Human | 0.3 nM (Kd) | 0.02 nM (cAMP EC50) | [4][5] |
| Human APJ (β-arrestin) | Human | More potent than (Pyr1)apelin-13 | |||
| Human APJ (ERK phos.) | Human | More potent than (Pyr1)apelin-13 | |||
| CMF-019 | Human APJ | Human | 8.58 (pKi) | 10.00 (Gαi pD2) | |
| Rat APJ | Rat | 8.49 (pKi) | 6.65 (β-arrestin pD2) | ||
| Mouse APJ | Mouse | 8.71 (pKi) | 6.16 (Internalization pD2) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize the small molecule APJ agonists discussed in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the APJ receptor.
-
Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound.
-
Principle: This competitive binding assay utilizes a radiolabeled form of an apelin peptide (e.g., [125I]-(Pyr1)apelin-13) that binds to the APJ receptor. The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the APJ receptor.
-
Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound in a suitable binding buffer.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 is determined by nonlinear regression analysis, and the Ki is calculated.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to activate the Gαi-mediated signaling pathway, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Objective: To determine the potency (EC50) and efficacy of an agonist in inhibiting cAMP production.
-
Principle: Cells expressing the APJ receptor are first stimulated with forskolin, an activator of adenylyl cyclase, to elevate intracellular cAMP levels. The test agonist is then added, and its ability to inhibit this forskolin-induced cAMP accumulation is measured. The amount of cAMP produced is quantified using various methods, such as competitive immunoassays utilizing technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
General Protocol:
-
Cell Culture: Cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.
-
Assay Setup: Cells are harvested and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist and Forskolin Treatment: Cells are treated with varying concentrations of the test agonist in the presence of a fixed concentration of forskolin.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit.
-
Data Analysis: Dose-response curves are generated by plotting the inhibition of cAMP production against the logarithm of the agonist concentration to determine the EC50 and maximal inhibition.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to promote the interaction between the activated APJ receptor and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.
-
Objective: To measure the potency (EC50) and efficacy of an agonist in inducing β-arrestin recruitment to the APJ receptor.
-
Principle: Various technologies can be used to measure this interaction, including Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC). In a common BRET-based assay, the APJ receptor is fused to a BRET donor (e.g., Renilla luciferase), and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced proximity of the donor and acceptor results in energy transfer, which can be quantified.
-
General Protocol:
-
Cell Transfection/Culture: Cells are co-transfected with constructs encoding the APJ-BRET donor and β-arrestin-BRET acceptor fusion proteins, or a stable cell line is used.
-
Assay: The cells are incubated with the BRET substrate (e.g., coelenterazine h) and then stimulated with a range of concentrations of the test agonist.
-
Signal Detection: The light emission from both the donor and acceptor molecules is measured at their respective wavelengths.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). Dose-response curves are constructed by plotting the BRET ratio against the logarithm of the agonist concentration to determine the EC50 and maximal response.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the APJ receptor and a generalized workflow for the characterization of small molecule agonists.
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for APJ Agonist Characterization.
Conclusion
The development of small molecule APJ agonists represents a significant advancement in the pursuit of novel therapeutics for cardiovascular and metabolic diseases. While compounds like BMS-986224 and CMF-019 have been extensively characterized, providing valuable insights into their balanced and biased agonism, respectively, a comprehensive understanding of this compound (AM-2995) is currently limited by the lack of publicly available experimental data. Azelaprag is emerging as a promising candidate with demonstrated in vivo efficacy in metabolic disease models. Future head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and differential pharmacological profiles of these and other emerging small molecule APJ agonists. This guide serves as a foundational resource for researchers in the field, highlighting the key parameters for comparison and the experimental approaches necessary for a thorough evaluation of these promising therapeutic agents.
References
- 1. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Apelin Agonist 1 Binding Affinity at the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Apelin Agonist 1's binding affinity and functional activity at the Apelin Receptor (APJ), benchmarked against a range of endogenous and synthetic agonists. The data presented herein is curated from publicly available experimental findings to assist researchers in evaluating the therapeutic and research potential of these compounds.
Introduction to Apelin and the APJ Receptor
The apelin/APJ system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism. The APJ receptor, a class A G-protein coupled receptor (GPCR), is activated by endogenous peptide ligands such as apelin and Elabela/Toddler. Activation of the APJ receptor triggers downstream signaling cascades, primarily through Gαi-mediated inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as through β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling pathways like the extracellular signal-regulated kinase (ERK) cascade. The therapeutic potential of targeting the APJ receptor for conditions like heart failure and pulmonary hypertension has driven the development of synthetic agonists with improved pharmacological properties.
Comparative Analysis of APJ Receptor Agonists
This guide focuses on "this compound," a small molecule agonist of the APJ receptor. For a comprehensive evaluation, its performance is compared with endogenous peptides, a synthetic peptide analog, and another small molecule agonist.
Agonists included in this comparison:
-
This compound: A small molecule agonist.
-
[Pyr1]-Apelin-13: The most abundant and potent endogenous apelin isoform in plasma.
-
Apelin-36: A longer endogenous apelin isoform.
-
Elabela-32: An endogenous peptide agonist structurally distinct from apelin.
-
BMS-986224: An orally bioavailable, non-peptidic small molecule agonist.
-
CMF-019: A small molecule agonist with G-protein bias.
Binding Affinity and Functional Potency
The binding affinity (Ki or Kd) is a measure of how tightly a ligand binds to a receptor, while the functional potency (EC50 or IC50) indicates the concentration of a ligand required to elicit a half-maximal response in a specific cellular assay. The following tables summarize the available data for the selected agonists.
Note: The data presented below is compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: APJ Receptor Binding Affinity
| Agonist | Ligand Type | Species | Assay Type | Binding Affinity (nM) |
| This compound | Small Molecule | Human | Not Specified | Data Not Available |
| [Pyr1]-Apelin-13 | Endogenous Peptide | Human | Radioligand Binding | Kd = 0.3 |
| Apelin-36 | Endogenous Peptide | Human | Competition Binding | IC50 = 2.3 |
| Elabela-32 | Endogenous Peptide | Human | Competition Binding | IC50 = 0.27; Kd = 0.51 |
| BMS-986224 | Small Molecule | Human | Radioligand Binding | Kd = 0.3 |
| CMF-019 | Small Molecule | Human | Radioligand Binding | pKi = 8.58 (Ki ≈ 2.6 nM) |
Table 2: Functional Activity at the APJ Receptor
| Agonist | Gαi Activation (cAMP Inhibition) EC50/IC50 (nM) | β-Arrestin Recruitment EC50 (nM) | ERK Phosphorylation EC50 (nM) |
| This compound | 3.2 | Data Not Available | Data Not Available |
| [Pyr1]-Apelin-13 | 0.05 | 8.65 (pD2) | Data Not Available |
| Apelin-36 | 20 | Data Not Available | Data Not Available |
| Elabela-32 | 8.6 | 166 | Data Not Available |
| BMS-986224 | 0.02 | Data Not Available | Data Not Available |
| CMF-019 | 9.34 (pD2) | 6.65 (pD2) | Data Not Available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the APJ receptor and the general workflows for the experimental protocols described in this guide.
Caption: APJ Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Agonist Comparison Logic Flow.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and reagents.
Radioligand Binding Assay (Competition Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human APJ receptor.
-
Radioligand (e.g., [125I]-Apelin-13).
-
Test agonist (e.g., this compound) and a known high-affinity ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test agonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test agonist. Use a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
Objective: To measure the ability of an agonist to induce the recruitment of β-arrestin to the APJ receptor.
Materials:
-
HEK293 cells co-expressing APJ receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium and reagents.
-
Test agonist.
-
BRET substrate (e.g., coelenterazine h).
-
A microplate reader capable of detecting BRET signals.
Procedure:
-
Cell Plating: Seed the cells in a white, opaque 96-well plate and culture overnight.
-
Agonist Stimulation: Replace the culture medium with a buffer and add varying concentrations of the test agonist.
-
Substrate Addition: Add the BRET substrate to each well.
-
Signal Detection: Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of an agonist on the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the APJ receptor.
-
Serum-free cell culture medium.
-
Test agonist.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test agonist for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-ERK and total ERK.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log concentration of the agonist to determine the EC50 value.
Conclusion
This guide provides a comparative overview of this compound and other key APJ receptor agonists. The presented data and protocols offer a valuable resource for researchers investigating the therapeutic potential of targeting the apelin/APJ system. While "this compound" shows potent functional activity in cAMP assays, further studies are needed to fully characterize its binding affinity and its effects on other signaling pathways such as β-arrestin recruitment and ERK phosphorylation to establish a complete pharmacological profile. The provided experimental frameworks can be utilized to conduct such head-to-head comparisons, which are essential for making informed decisions in drug discovery and development.
Apelin Agonist ML233: A Comparative Guide to Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the small molecule apelin receptor (APJ) agonist, ML233, with other receptors. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and in the design and interpretation of relevant experiments.
Summary of Cross-reactivity Data
ML233 is a potent agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis.[1] While demonstrating significant activity at the APJ receptor, comprehensive screening has been performed to evaluate its interaction with other receptors.
The primary selectivity of ML233 has been established against the structurally related angiotensin II type 1 (AT1) receptor. Functional assays have demonstrated that ML233 is over 21-fold more selective for the APJ receptor than the AT1 receptor.[1]
Further screening against a broader panel of GPCRs and transporters has revealed some off-target binding. The following table summarizes the quantitative data on the interaction of ML233 with various receptors.
| Target Receptor | Agonist Activity (EC50) | Off-Target Binding (% Inhibition @ 10 µM) | Reference |
| Apelin Receptor (APJ) | 3.7 µM | - | [1] |
| Angiotensin II Type 1 Receptor (AT1) | >79 µM | - | [2] |
| 5-HT1A Receptor | - | 55% | [1] |
| α2C Adrenergic Receptor | - | 51% | |
| Benzylpiperazine Receptor | - | 65% | |
| Norepinephrine Transporter | - | 57% |
Table 1: In vitro potency and off-target binding of ML233. EC50 values represent the concentration of ML233 required to elicit a half-maximal response in a functional assay. Percent inhibition indicates the reduction in binding of a radiolabeled ligand to the specified off-target receptor in the presence of 10 µM ML233.
In addition to the targets listed above, ML233 was tested in functional assays against a panel of 14 other receptors logically associated with cardiovascular function and showed little to no agonist activity at a concentration of 10µM. These receptors included members of the adrenergic, endothelin, and bradykinin receptor families, as well as vasopressin receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the cross-reactivity of a compound like ML233.
Radioligand Binding Assay (for off-target interaction)
This assay is used to determine the ability of a test compound to displace a radiolabeled ligand from a specific receptor, thereby indicating an interaction.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for the target receptor and varying concentrations of the test compound (e.g., ML233).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The data can also be presented as percent inhibition at a single high concentration of the test compound.
Functional cAMP Assay (for G-protein coupled receptor activation)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a common second messenger for many GPCRs. The apelin receptor is coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Protocol Outline:
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate.
-
Stimulation: Pre-treat the cells with forskolin (an activator of adenylyl cyclase) to induce a measurable level of cAMP.
-
Compound Addition: Add the test compound at various concentrations to the cells.
-
Incubation: Incubate for a defined period to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.
Protocol Outline:
-
Cell Line: Use a cell line engineered to express the GPCR of interest fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor fragment (e.g., Enzyme Acceptor).
-
Compound Addition: Add the test compound at various concentrations to the cells in a multi-well plate.
-
Incubation: Incubate for a specific time to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The recruitment of β-arrestin brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal. Measure the signal using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal intensity against the compound concentration to determine the EC50 value.
Visualizations
Apelin Receptor Signaling Pathway
Caption: Apelin Receptor (APJ) Signaling Pathways.
Experimental Workflow for Cross-reactivity Screening
Caption: Workflow for assessing agonist cross-reactivity.
Principle of Competitive Binding Assay
Caption: Principle of a competitive radioligand binding assay.
References
In Vivo Therapeutic Efficacy of Apelin Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a compelling therapeutic target for a spectrum of cardiovascular and metabolic diseases. Activation of the apelin receptor (APJ) by its endogenous ligands, the apelin peptides, triggers a cascade of beneficial physiological effects, including enhanced cardiac contractility, vasodilation, and improved glucose metabolism.[1][2] However, the therapeutic utility of native apelin peptides is hampered by their short in vivo half-life.[3][4] This has driven the development of synthetic apelin receptor agonists with improved pharmacokinetic profiles. This guide provides a comparative overview of the in vivo therapeutic effects of a novel small-molecule apelin receptor agonist, BMS-986224, against the endogenous peptide (Pyr1) apelin-13 and other standard-of-care agents.
Comparative Efficacy of Apelin Receptor Agonists
The following tables summarize the in vitro and in vivo pharmacological properties of BMS-986224 in comparison to the endogenous apelin peptide, (Pyr1) apelin-13.
| Parameter | BMS-986224 | (Pyr1) apelin-13 | Reference |
| Receptor Binding Affinity (Kd, nmol/L) | 0.3 | Not specified | [5] |
| cAMP Inhibition (EC50, nmol/L) | 0.02 ± 0.02 | 0.05 ± 0.07 | |
| β-arrestin Recruitment | Full agonist | Full agonist | |
| ERK Phosphorylation | Yes | Yes | |
| Receptor Internalization | Yes | Yes | |
| Table 1: In Vitro Characterization of Apelin Receptor Agonists. This table provides a summary of the in vitro activity of BMS-986224 compared to (Pyr1) apelin-13, demonstrating a similar signaling profile. |
| Parameter | BMS-986224 | (Pyr1) apelin-13 | Dobutamine | Enalapril | Reference |
| Cardiac Output | ↑ (10-15%) | ↑ (10-15%) | ↑ | - | |
| Heart Rate | No change | No change | ↑ | - | |
| Stroke Volume | ↑ | ↑ | - | - | |
| Cardiac Hypertrophy & Fibrosis | No effect | Not specified | - | Prevents | |
| Table 2: In Vivo Cardiovascular Effects in a Rat Model of Heart Failure. This table compares the in vivo cardiovascular effects of BMS-986224 with other agents in a renal hypertensive rat (RHR) model of cardiac hypertrophy and decreased cardiac output. |
Apelin Receptor Signaling Pathway
Activation of the apelin receptor (APJ), a G-protein coupled receptor (GPCR), by an agonist initiates a complex network of intracellular signaling cascades. These pathways are central to the diverse physiological effects of apelin. The primary signaling events include the inhibition of cyclic AMP (cAMP) production, stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and activation of the extracellular signal-regulated kinase (ERK). Additionally, APJ activation can trigger the recruitment of β-arrestin, leading to receptor internalization and modulation of downstream signaling.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to validate the in vivo therapeutic effects of apelin agonists.
In Vivo Hemodynamic Assessment in a Rat Model
Objective: To evaluate the acute effects of apelin agonists on cardiovascular function in an animal model of heart failure.
Animal Model: Renal Hypertensive Rat (RHR) model, which exhibits cardiac hypertrophy and decreased cardiac output.
Procedure:
-
Rats are anesthetized, and a catheter is placed in the jugular vein for drug administration and in the carotid artery for blood pressure monitoring.
-
A pressure-volume catheter is inserted into the left ventricle to measure cardiac parameters.
-
Baseline hemodynamic measurements are recorded.
-
The apelin agonist (e.g., BMS-986224) or a comparator drug is administered via intravenous infusion.
-
Hemodynamic parameters, including heart rate, blood pressure, cardiac output, and stroke volume, are continuously monitored and recorded.
-
For chronic studies, compounds are administered orally or subcutaneously over an extended period, and cardiac function is assessed echocardiographically.
Experimental Workflow for In Vivo Validation
The in vivo validation of a novel apelin agonist typically follows a structured workflow, from initial characterization to preclinical efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Biased Agonism: A Focus on the G-Protein Biased Apelin Receptor Agonist CMF-019
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure and pulmonary hypertension.[1] Activation of the APJ receptor by its endogenous ligand, apelin, triggers two primary signaling pathways: a G-protein-mediated pathway, largely associated with beneficial cardiovascular effects, and a β-arrestin-mediated pathway, which can lead to receptor desensitization and potentially distinct downstream signaling.[2] The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to develop safer and more effective therapeutics by selectively engaging the desired pathway while minimizing off-target or detrimental effects.[3][4]
This guide provides a comparative analysis of the biased agonism of CMF-019, a small-molecule G-protein biased agonist of the apelin receptor, with other notable apelin receptor agonists.[5] We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Apelin Receptor Agonists
The following table summarizes the in vitro potency (pD2 or EC50) of CMF-019, the non-biased small-molecule agonist BMS-986224, and the endogenous peptide agonist [Pyr1]apelin-13 in activating the G-protein and β-arrestin signaling pathways.
| Agonist | Assay Type | Pathway | Potency (pD2 / EC50) | Species | Reference |
| CMF-019 | cAMP Inhibition | Gαi | pD2 = 10.00 ± 0.13 | Human | |
| β-arrestin Recruitment | β-arrestin | pD2 = 6.65 ± 0.15 | Human | ||
| BMS-986224 | cAMP Inhibition | Gαi | EC50 = 0.02 ± 0.02 nM | Human | |
| β-arrestin Recruitment | β-arrestin | Full stimulation (EC50 not specified) | Human | ||
| [Pyr1]apelin-13 | cAMP Inhibition | Gαi | pD2 = 9.34 ± 0.15 | Human | |
| β-arrestin Recruitment | β-arrestin | pD2 = 8.65 ± 0.10 | Human |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Analysis of Biased Agonism
CMF-019 demonstrates significant bias towards the Gαi protein signaling pathway over the β-arrestin pathway. With a pD2 of 10.00 for Gαi activation and 6.65 for β-arrestin recruitment, there is a substantial window of preferential activation of the G-protein pathway. In contrast, BMS-986224 is a potent agonist that exhibits a signaling profile similar to the endogenous ligand [Pyr1]apelin-13, suggesting a lack of significant bias. The endogenous peptide, [Pyr1]apelin-13, shows high potency in both G-protein and β-arrestin pathways, indicating a balanced signaling profile.
Mandatory Visualization
Signaling Pathways of Apelin Receptor Agonists
The following diagram illustrates the differential signaling of a balanced agonist versus a G-protein biased agonist at the apelin receptor.
Caption: Apelin receptor signaling pathways.
Experimental Workflow for Assessing Biased Agonism
The diagram below outlines a typical experimental workflow for characterizing the biased agonism of a novel apelin receptor agonist.
Caption: Workflow for biased agonism assessment.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to characterize apelin receptor agonists.
G-Protein Activation Assay (cAMP Inhibition)
This assay measures the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, which is indicative of Gαi protein activation.
-
Objective: To determine the potency and efficacy of a test compound in activating the Gαi signaling pathway.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Preparation: Seed cells in a 384-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Prepare serial dilutions of the test compound. Pre-incubate the cells with the test compound for a specified time.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a LANCE® Ultra cAMP Kit (TR-FRET) or a HitHunter® cAMP Assay Kit.
-
Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a basal control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pD2 value.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated apelin receptor.
-
Objective: To determine the potency and efficacy of a test compound in promoting the interaction between the apelin receptor and β-arrestin.
-
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the apelin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Preparation: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
BRET Measurement: Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or pD2 value.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Objective: To directly quantify the activation of G-proteins by an agonist.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the apelin receptor.
-
Assay Reaction: In a 96-well plate, incubate the cell membranes with increasing concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined period at 30°C.
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
A Comparative Guide to the Reproducibility of Apelin Receptor Agonist Experimental Results
This guide provides a comparative analysis of experimental data for various apelin receptor (APJ) agonists, with a focus on reproducibility. The data presented is collated from publicly available research to assist researchers, scientists, and drug development professionals in evaluating and comparing the performance of these compounds.
Introduction to Apelin Receptor Agonists
The apelin receptor, a G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, are crucial components of a signaling pathway with significant roles in cardiovascular homeostasis.[1][2] Activation of the apelin receptor initiates a cascade of physiological effects, including the regulation of blood pressure, cardiac contractility, and angiogenesis, making it a promising therapeutic target for conditions like heart failure, pulmonary arterial hypertension, and metabolic disorders.[1][3][4] Consequently, the development of stable and potent apelin receptor agonists is an area of intense research. This guide focuses on comparing the experimental performance of a well-characterized small molecule agonist, BMS-986224, with endogenous apelin peptides and other synthetic agonists.
Data Presentation: A Comparative Analysis of Apelin Receptor Agonists
The following table summarizes the quantitative data for various apelin receptor agonists, providing a basis for comparing their binding affinity and functional potency across different assays. The consistency of these values across different studies is a key indicator of experimental reproducibility.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| BMS-986224 | APJ | Radioligand Binding | Human | 0.3 | |||
| APJ | Radioligand Binding | Rat | 0.3 | ||||
| APJ | Radioligand Binding | Dog | 0.3 | ||||
| APJ | Radioligand Binding | Monkey | 0.3 | ||||
| APJ | cAMP Inhibition | Human | 10 | ||||
| (Pyr1)apelin-13 | APJ | cAMP Inhibition | Human | ~1 | |||
| Apelin-13 | APJ | G-protein Activation | Human | 0.37 | |||
| Apelin-17 | APJ | Radioligand Binding | Human | 4.651 | |||
| APJ | β-arrestin Recruitment | Human | ~10 | ||||
| Apelin-36 | APJ | Radioligand Binding | Human | 1.735 | 2.3 | ||
| APJ | G-protein Activation | Human | 20 | ||||
| Elabela-32 | APJ | Radioligand Binding | Human | 1.343 | |||
| APJ | Gαi1 Activation | Human | 8.6 | ||||
| CMF-019 | APJ | Radioligand Binding | Human | 0.26 | |||
| APJ | Gαi Pathway | Human | 0.1 | ||||
| APJ | β-arrestin Recruitment | Human | 224 | ||||
| ML233 | APJ | Functional Agonist Assay | Human | 3700 | |||
| MM07 | APJ | Radioligand Binding | Human | 172 |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are outlined below. These protocols are based on standard practices reported in the cited literature.
1. Radioligand Binding Assay
This assay is performed to determine the binding affinity of a compound to the apelin receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human apelin receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled apelin peptide, such as [3H]apelin-13 or [125I]apelin-13, and varying concentrations of the test compound.
-
Detection: The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated.
2. cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gαi pathway.
-
Cell Culture: HEK293 cells expressing the apelin receptor are seeded in multi-well plates.
-
Assay Procedure: The cells are pre-treated with forskolin, a potent activator of adenylyl cyclase, to stimulate cAMP production. Subsequently, the cells are treated with different concentrations of the test agonist.
-
Detection: The intracellular cAMP levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A dose-response curve is generated to determine the half-maximal effective concentration (EC50) of the agonist for cAMP inhibition.
3. β-Arrestin Recruitment Assay
This assay assesses the agonist-induced recruitment of β-arrestin to the apelin receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Assay Principle: This assay often utilizes a bioluminescence resonance energy transfer (BRET) system. The apelin receptor is tagged with a BRET donor (e.g., Renilla luciferase), and β-arrestin is tagged with a BRET acceptor (e.g., green fluorescent protein).
-
Procedure: Cells co-expressing the tagged receptor and β-arrestin are treated with the test agonist. Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin and bringing the BRET donor and acceptor into close proximity.
-
Detection: The BRET signal is measured using a microplate reader.
-
Data Analysis: The EC50 for β-arrestin recruitment is determined from the dose-response curve.
4. In Vivo Hemodynamic Studies in Rodents
These studies evaluate the physiological effects of apelin agonists on cardiovascular parameters in living animals.
-
Animal Model: Anesthetized rats are commonly used.
-
Instrumentation: A pressure-volume catheter is inserted into the left ventricle to measure cardiac parameters such as stroke volume, cardiac output, and the maximum rate of ventricular pressure rise (dP/dtmax).
-
Drug Administration: The test agonist is administered intravenously.
-
Data Collection and Analysis: Hemodynamic parameters are continuously recorded before and after drug administration to assess the in vivo efficacy of the agonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by apelin receptor agonists and a typical experimental workflow for their evaluation.
Conclusion
The reproducibility of experimental results for apelin receptor agonists is crucial for advancing our understanding of APJ signaling and for the development of novel therapeutics. The data compiled in this guide, derived from multiple studies, demonstrates a reasonable degree of consistency for well-characterized compounds like BMS-986224 and endogenous apelin peptides. However, variations in experimental conditions, such as cell lines, assay formats, and radioligands, can contribute to inter-study variability. By adhering to detailed and standardized protocols, researchers can enhance the reproducibility of their findings and facilitate more accurate comparisons between different apelin receptor agonists. The provided diagrams offer a visual representation of the complex signaling network and the systematic approach required for the evaluation of these promising therapeutic agents.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. cusabio.com [cusabio.com]
- 4. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Apelin Agonist 1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, biologically active compounds like Apelin agonist 1. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in your research endeavors. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation (e.g., weighing, preparing concentrated stock solutions). Hoods or full-facepieces offer high protection factors.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling the pure compound.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals (e.g., every 30 minutes).[1] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek to protect against splashes and dust. |
| Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases of working with this compound.
Preparation and Planning
-
Designated Area: All handling of this compound, especially the lyophilized powder, must occur in a designated and restricted area, such as a chemical fume hood or a biological safety cabinet.
-
Training: Ensure all personnel involved are thoroughly trained on the potential hazards and the specific handling and emergency procedures for this compound.
-
Spill Kit: A pre-prepared spill kit appropriate for chemical hazards should be readily accessible.
Handling of Lyophilized Peptide
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can affect stability.
-
Weighing: Weigh the required amount of the peptide quickly in a containment enclosure to minimize inhalation exposure.
-
Solubilization: Dissolve the peptide in an appropriate sterile buffer. For peptides of unknown solubility, it is recommended to first attempt to dissolve a small amount in sterile distilled water or a dilute acid solution. If using an organic solvent like DMSO, handle it within a chemical fume hood.
Handling of Peptide Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, create single-use aliquots of the stock solution.
-
Storage: Store peptide solutions at -20°C or -80°C for long-term stability.
-
Labeling: Clearly label all vials with the compound name, concentration, date, and any hazard warnings.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
PPE Removal: Remove personal protective equipment in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and disposable lab coats, must be disposed of as hazardous waste. These items should be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of liquid chemical waste.
-
Sharps: Needles and syringes used for injections of this compound must be disposed of in a designated sharps container.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
